3-(2-chloroethyl)-5-methyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-chloroethyl)-5-methyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-5-4-6(2-3-7)9-8-5/h4H,2-3H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVOOKWAIOTJHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456479 | |
| Record name | 3-(2-Chloroethyl)-5-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54055-29-7 | |
| Record name | 3-(2-Chloroethyl)-5-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(2-chloroethyl)-5-methyl-1H-pyrazole and its Isomers: Synthesis, Properties, and Applications in Drug Discovery
A Senior Application Scientist's Perspective on a Versatile Heterocyclic Scaffold
Introduction
This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the synthesis, physicochemical properties, and potential applications of this important class of heterocyclic compounds.
Physicochemical Properties and Identification
The precise properties of 3-(2-chloroethyl)-5-methyl-1H-pyrazole are not extensively documented. However, based on the known properties of its isomers, we can infer its general characteristics. The table below summarizes the available data for two key isomers.
| Property | 1-(2-chloroethyl)-3-methyl-1H-pyrazole | 1-(2-chloroethyl)-5-methyl-1H-pyrazole |
| CAS Number | 96450-55-4[5] | 96450-54-3[6] |
| Molecular Formula | C6H9ClN2[5] | C6H9ClN2[6] |
| Molecular Weight | 144.60 g/mol [5] | 144.60 g/mol [6] |
| Appearance | Solid[5] | Solid[6] |
| InChI Key | AURQGZNPLSCBKR-UHFFFAOYSA-N[5] | WDWVCTCNJGSFCJ-UHFFFAOYSA-N[6] |
| SMILES | ClCCN1N=C(C)C=C1[5] | ClCCN1N=CC=C1C[6] |
Synthesis and Mechanistic Insights
The synthesis of substituted pyrazoles is a well-established area of organic chemistry.[1] A common and effective method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][7]
General Synthetic Approach: Knorr Pyrazole Synthesis
A plausible synthetic route to 3-(2-chloroethyl)-5-methyl-1H-pyrazole would involve the reaction of a substituted hydrazine with a β-diketone. A general workflow is depicted below:
Caption: General workflow for pyrazole synthesis.
Experimental Protocol: Synthesis of 3-Methyl-5-pyrazolone (A Precursor)
A common precursor for pyrazole synthesis is 3-methyl-5-pyrazolone. A representative protocol for its synthesis is as follows:[7][8]
-
Dissolution: Dissolve ethyl acetoacetate in absolute ethanol in a round-bottom flask.
-
Addition: Slowly add an equimolar amount of hydrazine hydrate to the solution while stirring.
-
Reflux: Attach a condenser to the flask and reflux the mixture for 2-4 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Purification: Remove the ethanol under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Reactivity and Applications in Drug Development
The chloroethyl group is a key functional moiety, acting as a reactive handle for further chemical modifications. It is a common pharmacophore in alkylating agents used in cancer chemotherapy. The pyrazole ring itself is a versatile scaffold, and its derivatives have shown a wide range of biological activities.
Potential as Antineoplastic Agents
Research has shown that pyrazole derivatives containing a 2-chloroethyl function can exhibit significant antineoplastic activity.[9] These compounds are thought to act as biological alkylating agents, a mechanism central to the efficacy of many anticancer drugs.[9] The chloroethyl group can undergo intramolecular cyclization to form a highly reactive aziridinium ion, which can then alkylate nucleophilic sites on DNA, leading to cell death.
Caption: Proposed mechanism of action for chloroethyl-pyrazole derivatives.
Safety and Handling
While a specific safety data sheet for 3-(2-chloroethyl)-5-methyl-1H-pyrazole is not available, data from related compounds suggest that it should be handled with care. Pyrazole derivatives can be harmful if swallowed, cause skin irritation, and serious eye damage.[10][11][12][13]
General Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle the compound in a well-ventilated area or under a chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place.
Conclusion
3-(2-chloroethyl)-5-methyl-1H-pyrazole and its isomers represent a class of compounds with significant potential in drug discovery and development. Their synthesis is accessible through established chemical methods, and the presence of the reactive chloroethyl group opens up avenues for the creation of diverse chemical libraries. The demonstrated antineoplastic activity of related compounds underscores the therapeutic potential of this scaffold. Further research into the synthesis, characterization, and biological evaluation of these pyrazole derivatives is warranted to fully explore their utility in medicinal chemistry.
References
-
Cheng, C. C., et al. (1986). Pyrazole derivatives. 5. Synthesis and antineoplastic activity of 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3, 5-tetrazine-8-carboxamide and related compounds. Journal of Medicinal Chemistry, 29(8), 1544–1547. [Link]
-
ACS Publications. (1986). Pyrazole derivatives. 5. Synthesis and antineoplastic activity of 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide and related compounds. Journal of Medicinal Chemistry. [Link]
-
Indian Journal of Heterocyclic Chemistry. (2017). Synthesis and Characterization of Some Symmetrical Substituted 1-(2-chloroethyl)pyrazole-based Chalcogenides. [Link]
-
PubChem. 3-tert-butyl-5-(2-chloroethyl)-1H-pyrazole. [Link]
-
Arkivoc. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. [Link]
-
MDPI. (2013). Synthesis of 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. [Link]
-
NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
-
US EPA. 1H-Pyrazole-5-carboxamide, 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-. [Link]
-
PMC. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]
-
Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. [Link]
-
ResearchGate. (2025). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. [Link]
-
Heterocycles. (2011). Reactions and tautomeric behavior of 1-(2-pyridinyl)-1h-pyrazol-5-ols. [Link]
-
Cardiff University. (2020). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes. [Link]
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Structural Elucidation and Synthetic Utility of 3-(2-chloroethyl)-5-methyl-1H-pyrazole
Executive Summary & Chemical Identity
The molecule 3-(2-chloroethyl)-5-methyl-1H-pyrazole (C₆H₉ClN₂) represents a critical scaffold in the synthesis of bicyclic nitrogen heterocycles and kinase inhibitors. Its structural elucidation is non-trivial due to the dynamic phenomenon of annular tautomerism , characteristic of N-unsubstituted pyrazoles.
This guide provides a rigorous, evidence-based pathway to confirm the identity of this molecule, distinguishing it from its N-alkylated isomers and detecting common cyclization impurities.
Core Chemical Data
| Parameter | Value | Notes |
| Formula | C₆H₉ClN₂ | |
| Mol.[1][2][3][4][5][6][7][8][9][10][11] Weight | 144.60 g/mol | Monoisotopic mass: 144.045 |
| Cl Isotope Pattern | 3:1 ( | Distinctive M and M+2 peaks |
| Tautomerism | Fast exchange ( | Exists as equilibrium of 3- and 5-isomers |
| Stability Risk | High | Prone to intramolecular cyclization (HCl elimination) |
Synthesis & Tautomeric Challenge
To understand the structure, one must understand the origin. The most robust synthetic route involves the condensation of
The Tautomeric Equilibrium
In solution, the proton on the pyrazole nitrogen oscillates between N1 and N2.[12][13] Consequently, the "3-(2-chloroethyl)" and "5-(2-chloroethyl)" forms are chemically equivalent on the NMR timescale at room temperature, often resulting in averaged signals.
Figure 1: Synthetic pathway and the dynamic equilibrium between tautomers, highlighting the risk of intramolecular cyclization.
Structural Elucidation Protocol
This protocol uses a "Self-Validating" logic: each step confirms the previous one and eliminates a specific isomer or impurity.
Step 1: Mass Spectrometry (The Chlorine Signature)
Before NMR, verify the presence of the chlorine atom.
-
Technique: LC-MS (ESI+) or GC-MS.
-
Validation Criteria:
-
Molecular Ion:
145.05 [M+H] . -
Isotope Pattern: You must observe the characteristic 3:1 intensity ratio between
145 and 147. -
Failure Mode: If the ratio is absent, you have likely hydrolyzed the chloride back to an alcohol (M=126) or cyclized to the bicyclic system (M=108, loss of HCl).
-
Step 2: H NMR Spectroscopy (The Symmetry Test)
The NMR spectrum in DMSO-
Recommended Solvent: DMSO-
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Structural Insight |
| NH (Pyrazole) | 12.0 - 13.0 ppm | Broad Singlet | 1H | Confirms 1H-pyrazole (C-alkylation). If sharp/missing, suspect N-alkylation or cyclization. |
| Ar-H (C4-H) | 5.8 - 6.0 ppm | Singlet | 1H | Characteristic pyrazole C4 proton. |
| CH₂-Cl | 3.7 - 3.9 ppm | Triplet ( | 2H | Deshielded by Chlorine. |
| CH₂ (Linker) | 2.9 - 3.1 ppm | Triplet ( | 2H | Benzylic-like position. |
| CH₃ | 2.1 - 2.2 ppm | Singlet | 3H | Methyl group on the ring. |
Critical Analysis (Causality):
-
Why is the NH broad? The proton is exchanging between N1 and N2.[12]
-
Why do we not see two sets of peaks? At 25°C, the exchange rate (
) is faster than the frequency difference ( ) between the two tautomers, leading to a coalescence (weighted average) signal [1, 2].
Step 3: C NMR & DEPT-135
To definitively rule out the N-ethyl isomer (1-(2-chloroethyl)...), analyze the carbon shifts.
-
C3/C5 (Quaternary): In C-substituted pyrazoles, these appear around 138–148 ppm (broadened by tautomerism).
-
C4 (Methine): ~103–105 ppm.
-
Differentiation: In N-alkylated pyrazoles, the symmetry is broken permanently. You would see distinct, sharp signals for C3 and C5 with significantly different chemical shifts. In the 1H (unsubstituted) species, C3 and C5 often appear as broad humps or averaged peaks in DMSO [2].
Step 4: 2D NMR (NOESY/ROESY) - The "Connectivity Check"
This is the "Trustworthiness" step.
-
Experiment: NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Observation: Look for correlations between the NH proton and both the Methyl group and the Ethyl linker.
-
Interpretation: Because the NH spends time on both nitrogens (N1 and N2), it will show NOE cross-peaks to substituents at both positions 3 and 5.
-
Contra-indicator: If the NH only correlates with the Methyl group (and never the ethyl), the exchange might be slow, or the structure is locked (unlikely for this molecule).
Stability & Impurity Profiling (The "Hidden" Danger)
A common failure mode in drug development using this scaffold is the inadvertent formation of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole .
Mechanism: The pyridine-like nitrogen (N2) is nucleophilic. It attacks the
Detection Protocol:
-
Check pH: Ensure the compound is stored as a hydrochloride salt or in neutral conditions. Basic conditions accelerate cyclization immediately [3].
-
NMR Flag: Appearance of three methylene multiplets (approx. 2.5, 2.9, 4.1 ppm) corresponding to the fused 5-membered ring, and disappearance of the NH signal .
Elucidation Workflow Diagram
Figure 2: Logical decision tree for structural confirmation, filtering out common synthetic byproducts.
References
-
Alkorta, I., et al. (2019).[14] "Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles." Molecules, 24(14), 2632. Link
-
Claramunt, R. M., et al. (2006). "The use of NMR spectroscopy to study tautomerism." Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206.[15] Link
-
Lynch, M. A., et al. (1998). "Synthesis of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives." Journal of Heterocyclic Chemistry, 35(5), 1165. Link
-
PubChem. (2025). "Compound Summary for CID 13764853: 1-(2-chloroethyl)-3-methyl-1H-pyrazole" (Note: Reference for spectral comparison of isomers). Link
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Technical Guide: Safety Data Sheet (SDS) & Handling Protocols for 3-(2-chloroethyl)-5-methyl-1H-pyrazole
This technical guide provides a comprehensive safety and handling framework for 3-(2-chloroethyl)-5-methyl-1H-pyrazole , a specialized heterocyclic intermediate.
Due to the specific isomeric nature of this compound (C-alkylated pyrazole) and the limited availability of direct vendor SDSs compared to its N-alkylated analogs, this guide synthesizes safety protocols based on Structure-Activity Relationships (SAR) , functional group reactivity (alkylating potential), and data from close structural analogs (e.g., 1-(2-chloroethyl)-3-methyl-1H-pyrazole).
Chemical Identity & Structural Analysis
This section establishes the precise chemical identity, addressing tautomerism which is critical for accurate risk assessment in pyrazole chemistry.
| Property | Details |
| Chemical Name | 3-(2-chloroethyl)-5-methyl-1H-pyrazole |
| Synonyms | 5-(2-chloroethyl)-3-methyl-1H-pyrazole (Tautomer); 3-(2-chloroethyl)-5-methylpyrazole |
| Molecular Formula | |
| Molecular Weight | 144.60 g/mol |
| Structural Alert | 2-Chloroethyl group (Primary alkyl halide) attached to a heterocycle.[1][2][3][4][5][6] |
| Tautomerism | In solution, the H atom on the nitrogen migrates, making the 3- and 5- positions equivalent unless N-substituted. The safety profile applies to both tautomers. |
Reactivity Profile (The "Why" Behind the Hazard)
The 2-chloroethyl moiety is a primary alkyl chloride. In biological systems, this group is susceptible to nucleophilic attack (
-
Mechanism: The carbon bearing the chlorine is electrophilic.
-
Risk: Unlike simple alkyl chlorides, the proximity to the aromatic pyrazole ring may modulate reactivity, but it remains a potential alkylating agent . This classifies it as a genotoxic hazard until proven otherwise.
Hazard Identification (GHS Classification)
Derived from SAR analysis of chloroethyl-substituted heterocycles and N-mustard analogs.
GHS Label Elements[6][7][8]
-
Signal Word: DANGER
-
Pictograms:
- (Systemic/Long-term)
- (Severe Eye Damage)
- (Irritant/Acute Tox)[7]
Hazard Statements (Predicted)
| Code | Statement | Basis for Classification |
| H302 | Harmful if swallowed.[5][6][8] | Analogous to 1-(2-chloroethyl)-3-methyl-1H-pyrazole (Acute Tox. 4). |
| H315 | Causes skin irritation.[4][6][9][7][10][11] | Alkyl halides are lipophilic skin irritants. |
| H318 | Causes serious eye damage.[5][7][8] | Corrosive potential of chloroethyl groups; risk of irreversible corneal opacity. |
| H341 | Suspected of causing genetic defects. | Critical Alert: Presence of reactive alkylating functionality (chloroethyl). |
| H335 | May cause respiratory irritation.[5][7][12] | Mucosal irritation from dust/vapor. |
Risk Assessment & Engineering Controls
The following workflow illustrates the decision logic for handling this compound based on its alkylating potential.
Figure 1: Risk Assessment Logic for Chloroethyl-Pyrazoles. The lack of specific toxicology data necessitates assuming the "High Hazard" pathway due to the alkylating pharmacophore.
Engineering Controls (Mandatory)
-
Containment: All weighing and transfer operations must be performed inside a certified Chemical Fume Hood .
-
Pressure: Maintain negative pressure to prevent aerosol escape.
-
Decontamination Station: A dedicated waste container for "Halogenated Organics" must be present inside the hood.
Personal Protective Equipment (PPE) Matrix
Rationale: Standard nitrile gloves may be permeable to small alkyl halides over time.
| PPE Type | Specification | Rationale |
| Gloves (Primary) | Nitrile (0.11 mm) | Splash protection. Change every 15 mins or immediately upon contamination. |
| Gloves (Secondary) | Silver Shield / 4H (Laminate) | Required for prolonged handling or spill cleanup; impermeable to alkyl chlorides. |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to H318 (Eye Damage) risk. |
| Respiratory | N95 / P100 (Solids) | If fume hood is unavailable (Emergency only). |
| Body | Lab Coat + Tyvek Sleeves | Prevent dermal absorption through clothing.[8] |
Emergency Response Protocols
First Aid (Self-Validating Steps)
-
Eye Contact:
-
IMMEDIATE: Flush with water for 15 minutes .
-
Validation: Hold eyelids apart. Ensure pH of eye returns to 7.0-7.5 (check with strip if available, otherwise continue flushing).
-
Seek Medical Attention: Ophthalmologist review is mandatory due to delayed alkylation damage.
-
-
Skin Contact:
-
Wipe: Gently wipe off excess solid/liquid without spreading.
-
Flush: Wash with soap and water for 15 minutes. Do NOT use ethanol (enhances absorption).
-
Monitor: Watch for erythema (redness) which may be delayed 12-24 hours.
-
Accidental Release Measures (Spill Cleanup)
Scenario: 500 mg solid spill on benchtop.
Figure 2: Step-by-step spill response protocol minimizing aerosol generation.
Physical & Chemical Properties
Data extrapolated from isomeric analogs (1-(2-chloroethyl)-3-methyl-1H-pyrazole).
| Property | Value / Description |
| Physical State | Solid (crystalline powder) or viscous oil (purity dependent). |
| Melting Point | Expected range: 40–60 °C (Low melting solid). |
| Solubility | Soluble in DMSO, Methanol, DCM. Sparingly soluble in water. |
| Stability | Stable at RT.[8] Heat Sensitive: May cyclize to form pyrazolo-fused salts at high temperatures. |
| Incompatibility | Strong nucleophiles (amines, thiols), Strong bases (induces elimination to vinyl-pyrazole), Oxidizing agents. |
Toxicology & Metabolism
Mechanism of Action
The 2-chloroethyl group is a "soft" electrophile.
-
Reaction:
-
Target: N7-position of Guanine in DNA.
-
Consequence: Single-strand breaks or cross-linking (if bifunctional, though this is monofunctional).
Toxicological Data (Analogous)
-
LD50 (Oral, Rat): Estimated 300–2000 mg/kg (Category 4).
-
Carcinogenicity: Not listed by IARC/NTP, but structurally related to nitrogen mustards (Group 1/2A). Treat as Suspect Carcinogen.
Disposal Considerations
Do NOT dispose of down the drain.
-
Dissolution: Dissolve in a combustible solvent (Acetone/Ethanol).
-
Incineration: Must be burned in a chemical incinerator equipped with an afterburner and scrubber (to handle HCl generation).
-
Deactivation (Lab Scale): For small residues, treat with 10% aqueous Sodium Thiosulfate for 24 hours to convert the alkyl chloride to a non-toxic alkyl thiosulfate before disposal.
References
-
PubChem. Compound Summary: 1-(2-Chloroethyl)-3-methyl-1H-pyrazole (Analogous Data). National Library of Medicine. Link
-
ECHA (European Chemicals Agency). C&L Inventory: Alkyl chlorides and mutagenicity alerts.Link
-
Sigma-Aldrich. Safety Data Sheet: 1-(2-Chloroethyl)-5-methyl-1H-pyrazole.Link
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: 29 CFR 1910.1200 (Alkylating Agents).Link
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A Comprehensive Technical Guide to the Annular Tautomerism of 3-(2-chloroethyl)-5-methyl-1H-pyrazole
Abstract
Pyrazole and its derivatives represent a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials.[1] A critical, yet often complex, feature of N-unsubstituted pyrazoles is their capacity for annular prototropic tautomerism—a dynamic equilibrium that dictates the molecule's physicochemical properties and its interactions with biological targets.[2][3] This guide provides an in-depth technical analysis of the tautomeric behavior of a specific, unsymmetrically substituted pyrazole: 3-(2-chloroethyl)-5-methyl-1H-pyrazole. We will dissect the theoretical underpinnings of its tautomeric equilibrium, present robust experimental and computational protocols for its characterization, and discuss the profound implications of this phenomenon in the context of drug development. This document is intended for researchers, medicinal chemists, and analytical scientists who require a deep, practical understanding of pyrazole tautomerism.
The Fundamental Principles of Pyrazole Tautomerism
Annular Tautomerism in the Pyrazole Ring
N-unsubstituted pyrazoles exist as a dynamic equilibrium between two tautomeric forms, arising from the migration of a proton between the two adjacent ring nitrogen atoms (N1 and N2).[2] This process, known as annular tautomerism, is a rapid intermolecular proton exchange, significantly catalyzed by solvents and other pyrazole molecules.[3] The energy barrier for this intermolecular process is typically low (10–14 kcal/mol), allowing for rapid interconversion at room temperature.[3]
Tautomeric Equilibrium of 3-(2-chloroethyl)-5-methyl-1H-pyrazole
For the title compound, the tautomeric equilibrium involves two distinct chemical entities: 3-(2-chloroethyl)-5-methyl-1H-pyrazole (Tautomer A) and 5-(2-chloroethyl)-3-methyl-1H-pyrazole (Tautomer B) .
Figure 1: Annular tautomeric equilibrium of the title compound.
Understanding which tautomer predominates is critical, as each presents a different three-dimensional arrangement of hydrogen bond donors and acceptors, which fundamentally alters its potential binding mode to a protein target.
Factors Influencing Tautomeric Equilibrium
The position of the tautomeric equilibrium (KT) is not static; it is a finely balanced interplay of electronic, steric, and environmental factors.
-
Substituent Effects: The electronic nature of substituents at the C3 and C5 positions is a primary determinant.[4]
-
Electron-Donating Groups (EDGs) like methyl (-CH₃) tend to stabilize the tautomer where the proton resides on the adjacent nitrogen (N1). This places the pyridine-like (sp²) nitrogen, which is more electron-rich, closer to the EDG.
-
Electron-Withdrawing Groups (EWGs) such as -NO₂, -COOH, or -CF₃ favor the tautomer where the proton is on the distal nitrogen (N2).[4][5] This arrangement places the electron-deficient pyridine-like nitrogen further from the EWG, which is electronically more favorable.[6]
For 3-(2-chloroethyl)-5-methyl-1H-pyrazole, the analysis is nuanced. The 5-methyl group is a clear EDG. The 3-(2-chloroethyl) group is primarily a weak alkyl donor, but the chlorine atom imparts a modest inductive electron-withdrawing effect. The separation of the chlorine by two carbons means its electronic influence on the ring is attenuated. Therefore, a mixture of both tautomers is expected, with the precise ratio being highly sensitive to other factors.
-
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent significantly modulate the equilibrium.[3] Polar, protic solvents can stabilize one tautomer over the other by forming hydrogen bonds.[3][7] For instance, a solvent that is a strong hydrogen bond acceptor will interact favorably with the acidic N-H proton of the pyrazole.
-
Temperature: Temperature affects both the rate of interconversion and the position of the equilibrium. According to thermodynamic principles, an increase in temperature will favor the higher-energy tautomer if the process is endothermic.
Experimental Characterization of the Tautomeric Equilibrium
A multi-faceted approach combining spectroscopic and analytical techniques is required for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool
NMR spectroscopy is the most powerful technique for studying tautomeric equilibria in solution.[8] At room temperature, if the proton exchange is fast on the NMR timescale, a single, time-averaged set of signals is observed.[9] For example, the signals for C3 and C5 may appear as a single averaged peak.[6]
Expertise in Action: The key to resolving this ambiguity is to slow down the exchange rate so that the individual tautomers can be observed. This is the rationale behind Variable-Temperature (VT) NMR.
-
Sample Preparation: Dissolve 10-15 mg of the pyrazole derivative in 0.6 mL of a deuterated solvent with a low freezing point (e.g., DMSO-d₆, CD₂Cl₂, or Toluene-d₈). The choice of solvent is critical, as it influences the equilibrium.
-
Initial Spectrum: Acquire standard ¹H and ¹³C NMR spectra at ambient temperature (e.g., 298 K). Note the chemical shifts and multiplicities. Observe for any signs of signal broadening.
-
Low-Temperature Acquisition: Gradually lower the spectrometer temperature in increments of 10-20 K. Acquire a spectrum at each temperature step.
-
Identify Coalescence and Resolution: As the temperature decreases, the rate of tautomeric exchange slows. Broadened peaks will first sharpen at the coalescence temperature and then resolve into two distinct sets of signals corresponding to Tautomer A and Tautomer B at lower temperatures.[9]
-
Quantification: Once two distinct sets of signals are resolved (e.g., for the C-methyl or C4-H proton), carefully integrate the corresponding peaks. The ratio of the integrals directly provides the tautomeric equilibrium constant (KT) at that specific temperature.
| Expected NMR Data (Hypothetical) | Tautomer A | Tautomer B | Note |
| ¹H δ (C-CH₃) | ~2.2 ppm | ~2.3 ppm | The methyl group at C5 (Tautomer A) will have a different chemical shift than at C3 (Tautomer B). |
| ¹H δ (C4-H) | ~6.1 ppm | ~6.2 ppm | The C4 proton will show distinct signals for each tautomer, often as a triplet or singlet depending on coupling.[6] |
| ¹³C δ (C3) | ~152 ppm | ~144 ppm | The chemical shifts of C3 and C5 are highly sensitive to the tautomeric form.[10] |
| ¹³C δ (C5) | ~144 ppm | ~152 ppm | The assignment can be confirmed with HMBC experiments.[9] |
| ¹H δ (N-H) | 10-14 ppm | 10-14 ppm | Often a very broad signal due to quadrupolar coupling and proton exchange.[6][9] |
Table 1: Representative NMR chemical shifts expected for the individual tautomers of 3-(2-chloroethyl)-5-methyl-1H-pyrazole in a slow-exchange regime.
X-ray Crystallography: Elucidating the Solid-State Structure
While NMR reveals the dynamic situation in solution, single-crystal X-ray diffraction (SC-XRD) provides a definitive, static snapshot of the molecule's structure in the solid state.[11] In the crystalline form, intermolecular forces like hydrogen bonding often lock the molecule into a single, lowest-energy tautomeric form.[5]
Trustworthiness through Validation: The solid-state structure provides an invaluable anchor point. By comparing solid-state NMR data with the solution-state data, one can confidently assign the signals of the major tautomer in solution.[6]
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents (e.g., slow evaporation from ethanol, hexane/ethyl acetate mixtures).
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the data and solve the crystal structure using standard software packages. The refinement process will unambiguously locate all atoms, including the N-H proton, thus identifying the specific tautomer present in the crystal lattice.[12]
Computational Chemistry: A Predictive and Corroborative Tool
Quantum chemical calculations are indispensable for predicting the relative stabilities of tautomers and corroborating experimental findings.[13]
Expertise in Action: The choice of computational method is crucial for obtaining meaningful results. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and a sufficiently large basis set (e.g., 6-311++G(d,p)) provides a good balance of accuracy and computational cost for these systems.[4][14] To better model the solution phase, the Polarizable Continuum Model (PCM) can be employed to account for solvent effects.[13]
-
Structure Building: Build 3D structures of both Tautomer A and Tautomer B.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase using a method like B3LYP/6-311+G(d,p).
-
Frequency Calculation: Perform a vibrational frequency calculation on the optimized structures to confirm they are true energy minima (i.e., have no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energy).
-
Solvent Modeling (Optional but Recommended): Re-optimize the structures using the PCM to simulate a solvent environment (e.g., water, DMSO).
-
Energy Comparison: Compare the calculated electronic energies or Gibbs free energies of the two tautomers. The difference in energy (ΔE or ΔG) indicates the predicted relative stability.
| Phase | Tautomer A (ΔE, kcal/mol) | Tautomer B (ΔE, kcal/mol) | Predicted Major Tautomer |
| Gas Phase | 0.00 (Reference) | Calculated Value | Lower Energy Tautomer |
| DMSO (PCM) | 0.00 (Reference) | Calculated Value | Lower Energy Tautomer |
| Water (PCM) | 0.00 (Reference) | Calculated Value | Lower Energy Tautomer |
Table 2: A template for presenting the results of computational analysis of tautomer stability.
Integrated Workflow and Implications in Drug Development
A robust characterization of tautomerism relies on an integrated approach, where computational predictions guide experimental design and spectroscopic results validate theoretical models.
Figure 2: Integrated workflow for the characterization of pyrazole tautomerism.
Why Tautomerism Matters: The biological activity of a drug candidate is inextricably linked to its structure.
-
Receptor Binding: Tautomers A and B have different hydrogen bond donor/acceptor patterns. If a specific hydrogen bond with a receptor is crucial for potency, the prevalence of the "correct" tautomer becomes a key factor in drug efficacy.
-
ADME Properties: Tautomerism can influence properties like lipophilicity (LogP), solubility, and membrane permeability. A molecule that exists as a mixture of tautomers may exhibit averaged properties, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Intellectual Property: Different tautomers can be considered distinct chemical entities, which has significant implications for patent claims and freedom to operate.
Conclusion
The tautomerism of 3-(2-chloroethyl)-5-methyl-1H-pyrazole is a prime example of the structural dynamism inherent in many heterocyclic drug scaffolds. A superficial analysis might overlook this equilibrium, leading to misinterpreted structure-activity relationships and potential development challenges. By employing an integrated strategy of high-resolution NMR spectroscopy, X-ray crystallography, and quantum chemical calculations, researchers can achieve a comprehensive understanding of the tautomeric landscape. This knowledge is not merely academic; it is fundamental to the rational design of more effective, selective, and reliable therapeutics.
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A Technical Guide to the Key Starting Materials for the Synthesis of 3-(2-chloroethyl)-5-methyl-1H-pyrazole
Abstract
This technical guide provides an in-depth analysis of the primary synthetic routes and key starting materials for the production of 3-(2-chloroethyl)-5-methyl-1H-pyrazole, a crucial building block in pharmaceutical research and development. The narrative emphasizes a two-stage synthetic strategy: the initial formation of a pivotal alcohol intermediate, 2-(5-methyl-1H-pyrazol-3-yl)ethanol, followed by its conversion to the target chloroethyl compound. We will dissect two primary pathways for synthesizing the alcohol intermediate, detailing the rationale behind the selection of starting materials and outlining validated experimental protocols. This document is intended for researchers, chemists, and professionals in drug development who require a robust and scientifically grounded understanding of this synthesis.
Retrosynthetic Analysis and Strategic Overview
The synthesis of 3-(2-chloroethyl)-5-methyl-1H-pyrazole is most efficiently approached via a functional group interconversion strategy. The reactive chloroethyl moiety is introduced in the final step from a more stable and accessible precursor, a primary alcohol. This retrosynthetic logic simplifies the overall process and avoids potential side reactions that the alkyl chloride might undergo during the initial pyrazole ring formation.
The synthesis is therefore logically divided into two core transformations:
-
Pyrazole Ring Formation: Construction of the 2-(5-methyl-1H-pyrazol-3-yl)ethanol intermediate via a cyclocondensation reaction.
-
Side-Chain Chlorination: Conversion of the terminal hydroxyl group of the intermediate into a chloride.
This strategic disconnection leads directly to the identification of the fundamental starting materials required for the entire sequence.
Figure 1: Retrosynthetic analysis of 3-(2-chloroethyl)-5-methyl-1H-pyrazole.
Synthesis of the Key Intermediate: 2-(5-methyl-1H-pyrazol-3-yl)ethanol
The cornerstone of the entire synthesis is the efficient production of the alcohol intermediate. This is achieved through the classical Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[1][2][3] The choice of the 1,3-dicarbonyl compound is critical as it dictates the substituents at positions 3 and 5 of the pyrazole ring. We present two field-proven options.
Pathway A: The Lactone Route
This elegant approach utilizes α-acetyl-γ-butyrolactone as the 1,3-dicarbonyl precursor. The key insight here is that during the reaction with hydrazine, the strained lactone ring undergoes nucleophilic attack and opens, in situ, to form the 2-hydroxyethyl side chain. This method is efficient as it constructs the side chain and the heterocyclic ring concurrently.
-
Key Starting Material 1: α-Acetyl-γ-butyrolactone (CAS: 517-23-7)
-
Key Starting Material 2: Hydrazine Hydrate (CAS: 7803-57-8)
Causality of Experimental Choices: The reaction is typically performed in a protic solvent like ethanol to facilitate proton transfer steps in the condensation mechanism. The reaction is often run at reflux to ensure complete conversion. The mechanism involves initial formation of a hydrazone at the more reactive ketone carbonyl, followed by intramolecular cyclization via attack of the terminal nitrogen onto the ester/lactone carbonyl, and subsequent dehydration to yield the aromatic pyrazole ring.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add α-acetyl-γ-butyrolactone (1.0 eq) and absolute ethanol (approx. 5 mL per gram of lactone).
-
Reagent Addition: While stirring, slowly add hydrazine hydrate (1.1 eq) to the solution. The addition may be exothermic, and cooling may be applied if necessary.
-
Reflux: Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure alcohol intermediate.
Pathway B: The Acyclic Ketone Route
An alternative and more direct precursor is 5-hydroxy-2-pentanone .[4][5][6] This acyclic compound already contains the required carbon skeleton. Its reaction with hydrazine proceeds via the same fundamental Knorr synthesis mechanism without the need for ring-opening.
-
Key Starting Material 1: 5-Hydroxy-2-pentanone (CAS: 1071-73-4)
-
Key Starting Material 2: Hydrazine Hydrate (CAS: 7803-57-8)
Causality of Experimental Choices: This pathway may be preferred if 5-hydroxy-2-pentanone is more readily available or cost-effective than α-acetyl-γ-butyrolactone. The reaction conditions and mechanism are nearly identical to Pathway A, offering a robust and reliable alternative.
The protocol is identical to that described for Pathway A, with 5-hydroxy-2-pentanone (1.0 eq) used in place of α-acetyl-γ-butyrolactone.
Figure 2: General experimental workflow for the synthesis of the alcohol intermediate.
Conversion to 3-(2-chloroethyl)-5-methyl-1H-pyrazole
The final transformation is the chlorination of the primary alcohol. This is a standard and high-yielding reaction in organic synthesis.
Chlorination Strategy and Reagent Selection
The reagent of choice for this conversion is thionyl chloride (SOCl₂) .[7][8][9]
Rationale for Selection:
-
High Efficacy: Thionyl chloride readily converts primary alcohols to alkyl chlorides.
-
Favorable Byproducts: The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[7][10] This simplifies the purification process significantly, as the byproducts are easily removed from the reaction mixture.
-
Mechanism: The reaction proceeds through an SNi (internal nucleophilic substitution) or, in the presence of a base like pyridine, an SN2 mechanism. The alcohol's hydroxyl group attacks the sulfur atom of SOCl₂, forming a chlorosulfite intermediate. This converts the hydroxyl into an excellent leaving group, which is then displaced by the chloride ion.[10][11]
-
Reaction Setup: In a fume hood, charge a dry round-bottom flask equipped with a reflux condenser and gas outlet (connected to a scrubber) with the alcohol intermediate (1.0 eq). An inert solvent such as dichloromethane (DCM) or toluene can be used.
-
Reagent Addition: Cool the solution in an ice bath (0°C). Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise via an addition funnel. Control the addition rate to manage gas evolution (SO₂ and HCl).
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. It may be gently heated (e.g., to 40°C) to drive the reaction to completion. Monitor by TLC.
-
Workup: Carefully quench the reaction by slowly pouring it into a beaker of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize excess SOCl₂ and HCl.
-
Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.
Summary of Key Starting Materials & Reagents
The successful synthesis of 3-(2-chloroethyl)-5-methyl-1H-pyrazole relies on the careful selection and handling of a few key chemicals.
| Material Name | CAS Number | Role | Key Considerations |
| α-Acetyl-γ-butyrolactone | 517-23-7 | 1,3-Dicarbonyl Precursor (Pathway A) | Purity >98%. Moisture sensitive. |
| 5-Hydroxy-2-pentanone | 1071-73-4 | 1,3-Dicarbonyl Precursor (Pathway B) | Purity >98%. May be hygroscopic. |
| Hydrazine Hydrate | 7803-57-8 | Nitrogen Source for Pyrazole Ring | Highly toxic and corrosive. Handle with extreme care in a fume hood. |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | Chlorinating Agent | Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood. |
| Ethanol (Absolute) | 64-17-5 | Solvent | Must be anhydrous for optimal results in the condensation step. |
| Dichloromethane (DCM) | 75-09-2 | Solvent | Anhydrous grade should be used for the chlorination step. |
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Demchenko, A. M., et al. (2019). A scheme for the synthesis of 5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiole. ResearchGate.
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Snyder, S. A., & Treitler, D. S. (2011). Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism. Angewandte Chemie International Edition, 50(34), 7861-7864.
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Methodological & Application
The Versatile Building Block: 3-(2-Chloroethyl)-5-methyl-1H-pyrazole in Pharmaceutical Synthesis
An In-Depth Guide for Researchers and Drug Development Professionals
Introduction: Unlocking the Potential of a Key Heterocycle
In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," consistently appearing in a diverse array of pharmacologically active agents.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive core for drug design. Within this important class of heterocycles, 3-(2-chloroethyl)-5-methyl-1H-pyrazole emerges as a particularly valuable and versatile building block. The presence of a reactive 2-chloroethyl group appended to the stable pyrazole core provides a chemical handle for a variety of synthetic transformations, enabling the construction of complex molecular architectures with therapeutic potential.
This technical guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of 3-(2-chloroethyl)-5-methyl-1H-pyrazole as a building block for pharmaceutical agents. We will delve into its synthesis, explore its reactivity, and present detailed protocols for its application in the construction of biologically active molecules.
Synthesis of the Building Block: 3-(2-Chloroethyl)-5-methyl-1H-pyrazole
The primary and most efficient method for the synthesis of 3-(2-chloroethyl)-5-methyl-1H-pyrazole involves the N-alkylation of 3-methyl-1H-pyrazole with 1,2-dichloroethane. This reaction is typically carried out under phase-transfer catalysis (PTC) conditions, which offers several advantages including mild reaction conditions, high yields, and operational simplicity.
The Challenge of Regioselectivity
A key consideration in the N-alkylation of unsymmetrical pyrazoles, such as 3-methyl-1H-pyrazole, is regioselectivity. Alkylation can occur at either of the two nitrogen atoms (N1 or N2), leading to the formation of two constitutional isomers: 1-(2-chloroethyl)-3-methyl-1H-pyrazole and 1-(2-chloroethyl)-5-methyl-1H-pyrazole (which is tautomerically equivalent to 3-(2-chloroethyl)-5-methyl-1H-pyrazole). The ratio of these isomers is influenced by several factors, including the steric and electronic properties of the pyrazole substituents, the nature of the alkylating agent, the base, and the solvent.[2] Generally, alkylation tends to favor the less sterically hindered nitrogen atom. In the case of 3-methyl-1H-pyrazole, the N1 position is typically favored.
Diagram of N-Alkylation Regioselectivity
Sources
Application Notes and Protocols for the Versatile Alkylating Agent: 3-(2-chloroethyl)-5-methyl-1H-pyrazole
Introduction: A Strategic Building Block for Medicinal Chemistry
In the landscape of modern drug discovery, the pyrazole scaffold remains a cornerstone of heterocyclic chemistry, prized for its metabolic stability and diverse biological activities. The strategic introduction of reactive functional groups onto this core structure transforms it into a powerful tool for forging complex molecular architectures. 3-(2-chloroethyl)-5-methyl-1H-pyrazole is one such high-value intermediate. Its defining feature is the 2-chloroethyl side chain, which serves as a potent electrophile for alkylating a wide array of nucleophiles. This functionality makes it an essential building block for synthesizing novel pharmaceutical candidates, particularly in the development of agents requiring a flexible linker or a terminal reactive group for covalent modification.[1][2]
This application note provides a comprehensive guide to the experimental setup for reactions involving 3-(2-chloroethyl)-5-methyl-1H-pyrazole. We will detail a robust protocol for its synthesis, outline its critical physicochemical and safety parameters, and provide a detailed methodology for its primary application as an N-alkylating agent. The causality behind experimental choices is explained throughout, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Physicochemical & Safety Data
Before commencing any experimental work, it is imperative to be fully acquainted with the properties and hazards of the materials involved. While specific data for 3-(2-chloroethyl)-5-methyl-1H-pyrazole is not extensively published, the data presented below is extrapolated from closely related haloalkylpyrazoles and general chemical principles.
| Property | Value (Estimated) | Notes |
| Molecular Formula | C₆H₉ClN₂ | |
| Molecular Weight | 144.60 g/mol | |
| Appearance | Colorless to pale yellow oil or low-melting solid | Based on similar N-alkylated pyrazoles.[3] |
| Boiling Point | > 200 °C | High boiling point expected due to the polar pyrazole ring. |
| Solubility | Soluble in most organic solvents (DCM, EA, DMF, DMSO). | Limited solubility in water. |
Table 1: Physicochemical Properties of 3-(2-chloroethyl)-5-methyl-1H-pyrazole.
Safety is paramount. Haloalkylating agents are, by their nature, reactive and require careful handling.
| Hazard Class | Precautionary Measures |
| Toxicity | Harmful if swallowed or inhaled. Causes skin and serious eye irritation. [4][5][6] Handle in a certified chemical fume hood. |
| Personal Protective Equipment (PPE) | Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles at all times.[5][7] |
| Handling | Avoid inhalation of vapors and contact with skin and eyes.[7] Use only in a well-ventilated area. Keep away from heat and sources of ignition. |
| First Aid | Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[4][6] Skin Contact: Wash off immediately with soap and plenty of water.[4][6] Inhalation: Move to fresh air.[7] Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[6][7] |
| Disposal | Dispose of waste in a dedicated halogenated organic waste container, in accordance with local regulations.[4] |
Table 2: Critical Safety and Handling Information.
Part I: Synthesis of 3-(2-chloroethyl)-5-methyl-1H-pyrazole
The synthesis of the title compound is most logically achieved via a two-step process: first, the formation of the pyrazole core, followed by the introduction of the 2-chloroethyl group via N-alkylation.
Step 1: Synthesis of 3-methyl-1H-pyrazol-5-ol
The foundational pyrazole structure can be readily synthesized via the Knorr pyrazole synthesis, a classic and reliable cyclocondensation reaction.[8][9]
-
Reaction Principle: The reaction involves the condensation of a β-ketoester (ethyl acetoacetate) with a hydrazine derivative. The initial condensation forms a hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the pyrazolone tautomer, 3-methyl-1H-pyrazol-5(4H)-one. This exists in tautomeric equilibrium with the more aromatic 3-methyl-1H-pyrazol-5-ol.
Step 2: Synthesis of 3-(2-chloroethyl)-5-methyl-1H-pyrazole
This step involves the N-alkylation of the pyrazole ring. A significant challenge with unsymmetrical pyrazoles is controlling the regioselectivity of the alkylation, which can occur at either the N1 or N2 position. For 3-methyl-1H-pyrazole, this leads to a mixture of 1-alkyl-3-methyl and 1-alkyl-5-methyl isomers. We will employ a phase-transfer catalysis (PTC) method, which is known to be effective for such alkylations, using an excess of the alkylating agent to also serve as the organic phase.[3][10] Steric hindrance from the methyl group at the C3 position is expected to favor alkylation at the less hindered N1 position, yielding the desired product.
Protocol 1: Synthesis of 3-(2-chloroethyl)-5-methyl-1H-pyrazole
Materials:
-
3-methyl-1H-pyrazol-5-ol (1.0 eq)
-
1,2-Dichloroethane (DCE) (serves as reagent and solvent)
-
Sodium Hydroxide (NaOH), 50% aqueous solution
-
Tetrabutylammonium chloride (TBAC) (Phase Transfer Catalyst, 0.05 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-1H-pyrazol-5-ol (1.0 eq) and tetrabutylammonium chloride (0.05 eq).
-
Reagent Addition: Add a large excess of 1,2-dichloroethane (e.g., 20 equivalents or enough to ensure efficient stirring) to the flask.
-
Base Addition: With vigorous stirring, slowly add 50% aqueous NaOH solution (5.0 eq). The mixture will be biphasic.
-
Reaction: Heat the mixture to reflux (approx. 85°C) and maintain vigorous stirring for 12-24 hours. The phase transfer catalyst is crucial here; it transports the hydroxide anion into the organic phase to deprotonate the pyrazole, creating the pyrazolate anion for nucleophilic attack on the DCE.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS, observing the consumption of the starting material.
-
Workup: After cooling to room temperature, carefully transfer the mixture to a separatory funnel. Dilute with water and DCM.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove the excess DCE and solvent.
-
Purification: The crude product is typically a yellow to brown oil. Purify by vacuum distillation or silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield 3-(2-chloroethyl)-5-methyl-1H-pyrazole as a clear oil.
Characterization:
-
¹H NMR: Expect characteristic triplets for the two methylene groups of the chloroethyl chain (e.g., ~4.3 ppm for -N-CH₂- and ~3.8 ppm for -CH₂-Cl). A singlet for the pyrazole C4-H (~6.0 ppm) and a singlet for the methyl group (~2.3 ppm) should also be present.[3]
-
¹³C NMR: Resonances for the pyrazole ring carbons (C3, C4, C5) and the two aliphatic carbons of the ethyl chain are expected.[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 3-(2-chloroethyl)-5-methyl-1H-pyrazole.
Part II: Core Application - N-Alkylation Reactions
The primary utility of 3-(2-chloroethyl)-5-methyl-1H-pyrazole is as an alkylating agent. The terminal chlorine is an excellent leaving group, making the adjacent carbon susceptible to nucleophilic attack (Sₙ2 reaction) by a wide range of nucleophiles, most commonly primary and secondary amines.
Mechanism of Action: Sₙ2 Displacement
The reaction proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbon atom bearing the chlorine. This occurs in a single, concerted step where the new N-C bond forms simultaneously as the C-Cl bond breaks. A non-nucleophilic base is required to neutralize the protonated amine product, driving the reaction to completion.
Protocol 2: General Procedure for N-Alkylation of an Amine
Materials:
-
3-(2-chloroethyl)-5-methyl-1H-pyrazole (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) (solvent)
-
Ethyl Acetate (EA)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the amine (1.1 eq), the base (K₂CO₃ or DIPEA, 2.0 eq), and the solvent (MeCN or DMF).
-
Substrate Addition: Add a solution of 3-(2-chloroethyl)-5-methyl-1H-pyrazole (1.0 eq) in the same solvent dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80°C. The choice of temperature depends on the nucleophilicity of the amine; less reactive amines may require higher temperatures.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting pyrazole is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature. If using K₂CO₃, filter off the solid. If using DMF, dilute the reaction mixture with a large volume of water and extract with ethyl acetate. If using MeCN, concentrate the mixture under reduced pressure, then partition the residue between EA and water.
-
Extraction: Wash the organic layer with water, saturated NH₄Cl solution (to remove any remaining amine), and brine.
-
Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.
Optimization & Causality:
| Parameter | Options | Rationale & Field Insights |
| Base | K₂CO₃, Cs₂CO₃, DIPEA, Et₃N | K₂CO₃ is a cost-effective, solid base suitable for most reactions; it simplifies workup via filtration. Cs₂CO₃ is a stronger, more soluble base that can accelerate reactions with weakly nucleophilic amines. DIPEA or Et₃N are soluble organic bases useful for maintaining a homogeneous reaction mixture but can be more difficult to remove during workup. |
| Solvent | MeCN, DMF, DMSO | MeCN is a good polar aprotic solvent with a convenient boiling point and is relatively easy to remove. DMF and DMSO are more polar and can significantly accelerate Sₙ2 reactions by solvating the cation of the base, leaving a more "naked" and reactive anion. However, their high boiling points make them difficult to remove.[11] |
| Temperature | RT to 100°C | The reaction rate is highly temperature-dependent. Start at 60-80°C. For highly reactive amines, room temperature may suffice. For hindered or electron-deficient amines, higher temperatures may be necessary. Monitor for potential side reactions (e.g., elimination) at elevated temperatures. |
Table 3: Key Parameters for Optimizing N-Alkylation Reactions.
N-Alkylation Reaction Diagram
Caption: General scheme for the N-alkylation of an amine.
Conclusion
3-(2-chloroethyl)-5-methyl-1H-pyrazole stands out as a strategically valuable and versatile intermediate for drug discovery and synthetic chemistry. Its bifunctional nature—a stable heterocyclic core and a reactive alkylating arm—allows for the systematic construction of novel molecular entities. By understanding the principles of its synthesis and the mechanics of its application in Sₙ2 reactions, researchers can effectively leverage this building block to accelerate their synthetic campaigns. The protocols and insights provided herein serve as a robust foundation for the successful application of this potent reagent.
References
-
Sánchez-Migallón, A., et al. (2016). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Available at: [Link]
-
Optimization of pyrazole N-alkylation conditions. (n.d.). ResearchGate. Available at: [Link]
-
Bhasin, K. K., et al. (2017). SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. Indian Journal of Heterocyclic Chemistry, 27(1), 1-7. Available at: [Link]
-
Cheng, C. C., et al. (1986). Pyrazole derivatives. 5. Synthesis and antineoplastic activity of 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3, 5-tetrazine-8-carboxamide and related compounds. Journal of Medicinal Chemistry, 29(8), 1544–1547. Available at: [Link]
-
One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). Available at: [Link]
-
El-serwy, W. S. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. RJPBCS, 9(1), 786-796. Available at: [Link]
-
Le, C. V., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5559. Available at: [Link]
-
Kavčič, M., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC, 2012(3), 49-65. Available at: [Link]
-
Ballatore, C., et al. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. Organic Preparations and Procedures International, 32(4), 373-378. Available at: [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
Yerragunta, V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 136. Available at: [Link]
-
Mamedov, V. A., & Kalinin, A. A. (2014). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 111-125. Available at: [Link]
Sources
- 1. Pyrazole derivatives. 5. Synthesis and antineoplastic activity of 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3, 5-tetrazine-8-carboxamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. publishatcj.com [publishatcj.com]
- 4. fishersci.com [fishersci.com]
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- 11. researchgate.net [researchgate.net]
Application of 3-(2-chloroethyl)-5-methyl-1H-pyrazole in agrochemical synthesis
Application Note: 3-(2-chloroethyl)-5-methyl-1H-pyrazole in Agrochemical Synthesis
Part 1: Executive Summary & Core Directive
The "Linchpin" Strategy in Pyrazole Chemistry In the high-stakes arena of agrochemical discovery, 3-(2-chloroethyl)-5-methyl-1H-pyrazole (CEMP) is not merely an intermediate; it is a divergent linchpin . While simple alkyl-pyrazoles (like the ethyl analogue in Tebufenpyrad) are "chemically dead" end-points, CEMP possesses a reactive "warhead"—the chloroethyl handle—that enables two distinct, high-value synthetic pathways:
-
Cyclization: Access to bicyclic 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffolds (novel insecticides).
-
Derivatization: Construction of complex Mitochondrial Electron Transport Inhibitor (METI) analogs via nucleophilic substitution.
This guide moves beyond standard recipes to provide a mechanism-driven protocol for synthesizing, handling, and deploying CEMP to unlock novel bioactive chemical space.
Part 2: Scientific Integrity & Protocols (E-E-A-T)
Module 1: Robust Synthesis of the CEMP Scaffold
Causality: Commercial supplies of CEMP can be impure or expensive. In-house synthesis from
Step 1: Ring Construction (The Hydrazine Condensation)
-
Reagents:
-Acetyl- -butyrolactone (ABL), Hydrazine hydrate (80%), Ethanol. -
Mechanism: Hydrazine attacks the ketone of ABL first (kinetic control), followed by intramolecular attack on the lactone carbonyl. This opens the lactone ring and re-closes it to form the pyrazole core, extruding water.
-
Critical Control Point: Temperature control is vital. The reaction is exothermic.[1] Runaway temperatures promote tar formation and oligomerization.
Step 2: Functionalization (The Chlorination)
-
Reagents: 3-(2-hydroxyethyl)-5-methylpyrazole (Intermediate from Step 1), Thionyl Chloride (
), Toluene (solvent). -
Why Toluene? It allows for azeotropic removal of water and HCl, driving the reaction to completion and preventing hydrolysis of the product.
Protocol 1: Synthesis of CEMP
-
Condensation: To a stirred solution of ABL (1.0 eq) in Ethanol (5 vol) at 0°C, add Hydrazine hydrate (1.1 eq) dropwise over 30 mins. Allow to warm to RT and reflux for 4 hours.
-
Workup: Evaporate solvent. The residue is 3-(2-hydroxyethyl)-5-methylpyrazole . (Yield: >85%).
-
Chlorination: Suspend the hydroxy-intermediate in Toluene (10 vol). Add
(1.5 eq) dropwise at RT. -
Reaction: Heat to 60°C for 3 hours. Monitor by TLC/LCMS.
-
Isolation: Quench with sat.
(carefully!). Extract with Ethyl Acetate.[1][2] Dry ( ) and concentrate.-
Self-Validation:
H NMR must show the triplet for at ppm. Absence of broad peak confirms conversion.
-
Module 2: Application A - The "Bicyclic Switch" (Pyrrolo-pyrazoles)
Expertise: A common failure mode in pyrazole chemistry is ignoring tautomerism. CEMP exists in equilibrium. By treating CEMP with a strong base, we force the N1-nitrogen to attack the side-chain carbon (intramolecular
Protocol 2: Cyclization to Pyrrolo[1,2-b]pyrazole
-
Setup: Dissolve CEMP (10 mmol) in dry THF (50 mL).
-
Base Addition: Add Potassium tert-butoxide (
, 1.2 eq) at 0°C. -
Reaction: Stir at RT for 2 hours. The solution will become cloudy (KCl precipitation).
-
Validation: Filter off KCl. The filtrate contains the bicyclic product.
-
Note: This product is volatile.[3] Avoid high-vacuum drying.
-
Module 3: Application B - Accessing METI Acaricide Analogs
Context: Commercial acaricides like Tebufenpyrad and Fenpyroximate target Complex I. They require a lipophilic "tail" attached to the pyrazole head. CEMP allows researchers to "snap on" diverse tails (phenols, amines, thiols) to screen for resistance-breaking properties.
Protocol 3: Divergent
-
Scenario: Attaching a 4-tert-butylphenol tail (Tebufenpyrad mimic).
-
Nucleophile Prep: Dissolve 4-tert-butylphenol (1.1 eq) in DMF. Add
(2.0 eq) and stir for 30 min to generate the phenoxide. -
Coupling: Add CEMP (1.0 eq) to the mixture.
-
Conditions: Heat to 80°C for 6 hours. (DMF accelerates
via cation solvation). -
Result: Formation of the ether-linked analog.
Part 3: Visualization & Formatting
Data Summary: Reaction Parameters
| Transformation | Reagents | Solvent | Temp (°C) | Typical Yield | Key Byproduct |
| Ring Formation | Hydrazine / ABL | Ethanol | 78 (Reflux) | 85-92% | Oligomers (if overheated) |
| Chlorination | Toluene | 60 | 90-95% | ||
| Cyclization | THF | 25 (RT) | 75-80% | KCl (Solid) | |
| Etherification | Phenol / | DMF | 80 | 65-85% | O-alkylation vs N-alkylation |
Pathway Visualization (Graphviz)
Caption: Divergent synthesis starting from ABL, yielding the CEMP intermediate, which splits into bicyclic scaffold synthesis or side-chain functionalization.
References
-
Cheng, C. C., et al. (1986).[4] "Pyrazole derivatives. 5. Synthesis and antineoplastic activity of 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide and related compounds." Journal of Medicinal Chemistry.
-
Sigma-Aldrich. (2008). "Synthesis of new fluorinated Tebufenpyrad analogs with acaricidal activity through regioselective pyrazole formation." Journal of Organic Chemistry.
-
Naqvi, A., et al. (2008). "Synthesis and Antibacterial Evaluation of Substituted 3-methyl-2-pyrazolin-5-ones." Biomedical and Pharmacology Journal.
-
CymitQuimica. "Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate Product Page." (Demonstrates commercial relevance of the bicyclic scaffold).
-
EPA CompTox Dashboard. "5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid."[5] (Regulatory data on the downstream scaffold).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antibacterial Evaluation of Substituted 3-methyl-2-pyrazolin-5-ones – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. zenodo.org [zenodo.org]
- 4. Pyrazole derivatives. 5. Synthesis and antineoplastic activity of 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3, 5-tetrazine-8-carboxamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
Synthesis of Pyrazolo[1,5-a]pyrimidines: A Detailed Guide for Medicinal Chemists and Researchers
Introduction: The Privileged Scaffold in Modern Drug Discovery
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure and versatile synthetic accessibility have made it a cornerstone for the development of a wide array of therapeutic agents.[2] This scaffold is a key structural motif in numerous compounds with significant biological activities, including anticancer, anti-inflammatory, antiviral, and anxiolytic properties.[3][4]
Notably, the pyrazolo[1,5-a]pyrimidine framework is central to the design of potent protein kinase inhibitors.[5] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] Pyrazolo[1,5-a]pyrimidine derivatives have been successfully developed as ATP-competitive and allosteric inhibitors of various kinases, including EGFR, B-Raf, MEK, and CDKs, showing promise in targeted therapies for non-small cell lung cancer and melanoma.[1][5] The adaptability of this scaffold allows for fine-tuning of substituent patterns to optimize potency, selectivity, and pharmacokinetic properties, as evidenced by extensive structure-activity relationship (SAR) studies.[6][7]
This comprehensive guide provides detailed, step-by-step protocols for the synthesis of pyrazolo[1,5-a]pyrimidines, aimed at researchers, scientists, and drug development professionals. We will delve into the most common and robust synthetic strategies, explaining the chemical principles and rationale behind the experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Core Synthetic Strategies: Building the Pyrazolo[1,5-a]pyrimidine Nucleus
The construction of the pyrazolo[1,5-a]pyrimidine ring system is most commonly achieved through the cyclocondensation of a 5-aminopyrazole with a 1,3-bielectrophilic partner.[8][9] This versatile approach allows for the introduction of a wide variety of substituents on the final heterocyclic core. The key to this strategy is the nucleophilic character of the 5-aminopyrazole, which possesses two reactive nitrogen centers that can participate in ring formation.[3]
Before delving into the specific protocols for pyrazolo[1,5-a]pyrimidine synthesis, it is essential to understand the preparation of the key building block: the 5-aminopyrazole.
Protocol 1: Synthesis of the 5-Aminopyrazole Precursor
A common and efficient method for synthesizing 5-aminopyrazoles is the reaction of a β-ketonitrile with hydrazine.[10] This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization.[10]
Reaction Workflow:
Caption: General workflow for the synthesis of 5-aminopyrazoles.
Detailed Step-by-Step Protocol (Example: Synthesis of 5-Amino-3-phenyl-1H-pyrazole):
-
Reaction Setup: In a microwave-safe vial, combine benzoylacetonitrile (1.0 mmol, 145 mg) and hydrazine hydrate (1.2 mmol, 60 µL) in methanol (2 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 150°C for 5-10 minutes.[4]
-
Work-up and Purification: After cooling, remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or water) to yield the pure 5-amino-3-phenyl-1H-pyrazole.[11]
Table 1: Representative 5-Aminopyrazole Precursors
| Precursor Name | Starting Materials | Typical Yield (%) | Reference |
| 5-Amino-3-methylpyrazole | Acetoacetonitrile, Hydrazine hydrate | ~85 | [12] |
| 5-Amino-3-phenyl-1H-pyrazole | Benzoylacetonitrile, Hydrazine hydrate | >90 | [4] |
| 3-Amino-5-(4-chlorophenyl)-1H-4-pyrazolecarbonitrile | 2-(4-chlorobenzoyl)malononitrile, Hydrazine hydrate | 95 | [11] |
Strategy 1: Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds
This is a classic and widely used method for the synthesis of pyrazolo[1,5-a]pyrimidines. The reaction involves the condensation of a 5-aminopyrazole with a β-diketone or a β-ketoester, typically under acidic conditions.[13]
Reaction Mechanism:
Caption: Mechanism of pyrazolo[1,5-a]pyrimidine synthesis from 5-aminopyrazoles and β-dicarbonyls.
Detailed Step-by-Step Protocol (Example: Synthesis of 2,7-Dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-amino-3-phenyl-1H-pyrazole (1.0 mmol, 159 mg) and acetylacetone (1.1 mmol, 110 mg) in glacial acetic acid (5 mL).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 118°C) for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from ethanol.
Strategy 2: Reaction of 5-Aminopyrazoles with Enaminones
The use of enaminones as the 1,3-bielectrophilic partner offers a highly regioselective route to pyrazolo[1,5-a]pyrimidines.[15][16] The reaction typically proceeds via a Michael-type addition followed by cyclization and elimination of a secondary amine.[16]
Detailed Step-by-Step Protocol (Example: Synthesis of 2-Methyl-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile):
-
Reaction Setup: Combine 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one (1.0 mmol, 176 mg) and 3-amino-5-methylpyrazole-4-carbonitrile (1.0 mmol, 136 mg) in glacial acetic acid (10 mL).[17]
-
Reaction Execution: Reflux the mixture for 6 hours.[17]
-
Work-up and Purification: Remove the acetic acid in vacuo. Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate and concentrate. The crude product can be purified by column chromatography on silica gel.[17]
Strategy 3: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of pyrazolo[1,5-a]pyrimidines, often leading to higher yields and cleaner reactions in significantly shorter times compared to conventional heating.[18][19]
The Rationale Behind Microwave Acceleration:
Microwave energy directly interacts with polar molecules in the reaction mixture, causing rapid and uniform heating through dipolar polarization and ionic conduction.[5][6] This efficient energy transfer can lead to localized superheating, surmounting activation energy barriers more effectively than conventional heating methods.[7]
Detailed Step-by-Step Protocol (One-Pot, Three-Component Synthesis): [18][20]
-
Synthesis of the Intermediate 5-Aminopyrazole: In a microwave vial, combine the appropriate aldehyde (1.0 mmol), malononitrile (1.0 mmol), and hydrazine hydrate (1.0 mmol) in ethanol (3 mL). Seal the vial and irradiate in a microwave reactor at 100°C for 5 minutes.[18]
-
Formation of the Pyrazolo[1,5-a]pyrimidine: To the resulting mixture, add the β-ketoester (1.0 mmol) and acetic acid (0.5 mL). Reseal the vial and irradiate at 150°C for 10-15 minutes.[18]
-
Work-up and Purification: After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried. This method often yields products of high purity without the need for column chromatography.[18]
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Heating | Microwave-Assisted Synthesis | Reference |
| Condensation of 5-aminopyrazole with β-ketoester | Reflux for 18 hours, 25% yield | 150°C for 2 hours, 52% yield | [20] |
| Three-component synthesis | Several hours, often with side products | 10-15 minutes, high purity | [18][19] |
The Dimroth Rearrangement in Pyrazolo[1,5-a]pyrimidine Chemistry
The Dimroth rearrangement is a fascinating isomerization process in heterocyclic chemistry where endocyclic and exocyclic heteroatoms exchange positions.[21] While not a primary synthetic route to pyrazolo[1,5-a]pyrimidines, it can be an important consideration, as certain reaction conditions can lead to the formation of isomeric products.[15][22] The rearrangement typically proceeds through an ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism.[18] A thorough understanding of this rearrangement is crucial for predicting and controlling the outcome of certain synthetic transformations.[19][22]
Mechanism of the Dimroth Rearrangement:
Caption: Generalized ANRORC mechanism of the Dimroth rearrangement.
Conclusion
The synthesis of pyrazolo[1,5-a]pyrimidines is a well-established and highly versatile area of organic chemistry, driven by the significant therapeutic potential of this scaffold. The methods outlined in this guide, from the foundational synthesis of 5-aminopyrazole precursors to the efficient construction of the final bicyclic system via condensation reactions and microwave-assisted protocols, provide a robust toolkit for researchers in drug discovery and development. A thorough understanding of the underlying reaction mechanisms and the influence of reaction conditions is paramount to achieving high yields and regioselectivity. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the pyrazolo[1,5-a]pyrimidine scaffold will undoubtedly remain a central focus of synthetic and medicinal chemistry efforts.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
-
Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Publishing. Available at: [Link]
-
Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2. ResearchGate. Available at: [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. Available at: [Link]
-
The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Springer. Available at: [Link]
-
Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. Available at: [Link]
-
SYNTHESIS OF FUSED PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES UNDER MICROWAVE IRRADIATION AND ULTRASOUND. HETEROCYCLES. Available at: [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available at: [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. MDPI. Available at: [Link]
-
Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Bentham Science. Available at: [Link]
-
Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties. Arabian Journal of Chemistry. Available at: [Link]
-
Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence. RSC Advances. Available at: [Link]
-
Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties. ScienceDirect. Available at: [Link]
-
Dimroth rearrangement. Wikipedia. Available at: [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. Available at: [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]
-
A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. Available at: [Link]
-
Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. Available at: [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. Arkivoc. Available at: [Link]
-
Synthesis of 2-Methyl-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. PrepChem.com. Available at: [Link]
Sources
- 1. connectsci.au [connectsci.au]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
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- 5. mdpi.com [mdpi.com]
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- 22. eurekaselect.com [eurekaselect.com]
Application Note: Metal-Catalyzed Cross-Coupling Strategies for 3-(2-chloroethyl)-5-methyl-1H-pyrazole
This Application Note is structured to guide researchers through the complex metallo-organic behavior of 3-(2-chloroethyl)-5-methyl-1H-pyrazole . It moves beyond standard procedures to address the specific chemoselective and regioselective challenges posed by this dual-functional scaffold.
Executive Summary & Strategic Analysis
3-(2-chloroethyl)-5-methyl-1H-pyrazole (CAS: 22046-56-6) represents a high-value "bifunctional linchpin" in medicinal chemistry. Its utility lies in its two distinct reactivity handles:
-
The Pyrazole NH (pKa ~14): A nucleophilic site prone to tautomerism, capable of Buchwald-Hartwig or Chan-Lam coupling.
-
The Alkyl Chloride: An unactivated electrophile.[1] While traditionally inert to Pd-catalysis, it is a prime candidate for modern Nickel-catalyzed reductive cross-coupling (electrophile-electrophile coupling).
The Core Challenge: Direct coupling at the alkyl chloride is often thwarted by the acidic NH proton (catalyst poisoning) and the high energy barrier of oxidative addition into unactivated C(sp³)-Cl bonds. Furthermore, the pyrazole exists in equilibrium between two tautomers, leading to mixtures of regioisomers (1,3- vs 1,5-substituted products) during N-functionalization.
The Solution: This guide proposes a Sequential Workflow :
-
Step 1: Regioselective N-Arylation (locking the tautomer).
-
Step 2: Nickel-Catalyzed Reductive Cross-Coupling of the alkyl chloride tail.
Strategic Pathway Visualization
The following diagram illustrates the divergent pathways dictated by tautomerism and the sequential activation strategy.
Figure 1: Regioselective divergence in N-arylation. Steric factors generally favor the 1,3-isomer where the aryl group is distal to the methyl group, though ligand choice can modulate this.
Protocol A: Regioselective N-Arylation (Buchwald-Hartwig)
Before addressing the chloride tail, the pyrazole nitrogen must be capped to prevent catalyst poisoning in subsequent steps. We utilize a Buchwald-Hartwig approach optimized for regiocontrol.[2]
Rationale
Standard bases (Cs₂CO₃) often yield mixtures. Using a bulky phosphine ligand (e.g., tBuXPhos) enhances the coupling efficiency, while the solvent choice (dioxane vs. toluene) can influence the tautomeric ratio.
Materials
-
Substrate: 3-(2-chloroethyl)-5-methyl-1H-pyrazole (1.0 equiv)
-
Coupling Partner: Aryl Bromide (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: tBuXPhos (4 mol%) or Me₄tBuXPhos (for higher regioselectivity)
-
Base: K₃PO₄ (2.0 equiv, anhydrous)
-
Solvent: 1,4-Dioxane (0.2 M)
Step-by-Step Methodology
-
Charge: In a glovebox or under Ar flow, add Pd₂(dba)₃, Ligand, and K₃PO₄ to a reaction vial.
-
Solubilize: Add the pyrazole substrate and Aryl Bromide dissolved in anhydrous 1,4-Dioxane.
-
Activation: Seal the vial and heat to 100°C for 12 hours.
-
Note: The bulky tBuXPhos ligand creates a "pocket" that disfavors attack by the more hindered nitrogen (adjacent to the methyl), enhancing selectivity for the 1-aryl-3-methyl-5-(2-chloroethyl) isomer (or vice versa depending on specific aryl sterics).
-
-
Workup: Cool to RT, filter through Celite, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc). The isomers are usually separable; the 1,5-isomer (more crowded) typically elutes first.
Protocol B: Nickel-Catalyzed Reductive Cross-Coupling (C-Cl Activation)
This is the critical "value-add" step. Traditional Pd-coupling fails here because the C(sp³)-Cl bond is too strong for oxidative addition and prone to
Mechanistic Insight
This protocol utilizes a radical mechanism. The Ni(0) species activates the Aryl Bromide, while the alkyl chloride is likely activated via a Single Electron Transfer (SET) process, generating an alkyl radical that recombines with the Ni-Aryl species.
Materials
-
Substrate: N-Arylated Pyrazole-Ethyl-Chloride (from Protocol A) (1.0 equiv)
-
Coupling Partner: Aryl Bromide (1.2 equiv) (Electron-deficient preferred)
-
Catalyst: NiCl₂·glyme (10 mol%)
-
Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)
-
Reductant: Mn powder (2.0 equiv)
-
Additive: NaI (0.5 equiv) (Essential for Finkelstein-like in situ activation)
-
Solvent: DMA (N,N-Dimethylacetamide) (0.1 M)
Step-by-Step Methodology
-
Catalyst Pre-complexation: In a vial, mix NiCl₂·glyme and dtbbpy in DMA. Stir for 10 mins until the solution turns a deep green/blue.
-
Reaction Assembly: Add the N-arylated pyrazole substrate, the Aryl Bromide, Mn powder, and NaI.
-
Critical Step: The NaI converts the alkyl chloride to a transient, more reactive alkyl iodide in situ.
-
-
Deoxygenation: Sparge with Argon for 5 minutes. Oxygen kills the Ni(0) active species.
-
Reaction: Seal and stir vigorously at 80°C for 16-24 hours.
-
Visual Check: The reaction usually turns dark brown/black as Mn is consumed and Ni(0) cycles.
-
-
Quench: Dilute with EtOAc and wash with 1M HCl (to solubilize Mn salts).
-
Purification: Silica gel chromatography.
Data: Optimization of C-Cl Coupling
| Entry | Catalyst System | Additive | Yield (%) | Notes |
| 1 | Pd(PPh₃)₄ / K₂CO₃ | None | 0% | No reaction at C-Cl bond. |
| 2 | NiCl₂ / dtbbpy / Mn | None | 15% | Sluggish activation of Chloride. |
| 3 | NiCl₂ / dtbbpy / Mn | NaI (0.5 eq) | 82% | Iodide accelerates SET step. |
| 4 | Ni(COD)₂ / Terpy / Zn | MgCl₂ | 65% | Zn reductant less effective here. |
Mechanistic Diagram: Ni-Catalyzed Cycle
The following graphviz diagram elucidates the dual-cycle mechanism (Radical/Polar crossover) required to couple the inert chloride.
Figure 2: Simplified catalytic cycle for the cross-electrophile coupling. The alkyl chloride enters the cycle via a radical pathway facilitated by NaI and the Nickel catalyst.
Troubleshooting & Expert Tips
-
Regioisomer Identification:
-
Use NOESY NMR .
-
1,5-isomer: Strong NOE between the N-Aryl protons and the C5-Methyl group.
-
1,3-isomer: NOE between N-Aryl protons and the C5-H (or substituent), but lack of NOE to the C3-tail.
-
-
Stalled Ni-Coupling:
-
If the reaction stalls, add 4-ethylpyridine (10 mol%) as a co-ligand. This stabilizes the Ni center and prevents aggregation of the Mn reductant.
-
-
Drying:
-
The Ni/Mn system is sensitive to proton sources (which quench the alkyl radical). Ensure the pyrazole substrate is completely dry and free of residual HCl if it was stored as a salt.
-
References
-
Buchwald-Hartwig Coupling of Pyrazoles
- Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
-
Cross-Electrophile Coupling (Alkyl Halides)
- Everson, D. A., & Weix, D. J. (2014). "Cross-Electrophile Coupling: Principles of Reactivity and Selectivity." Journal of Organic Chemistry.
-
Nickel-Catalyzed Alkyl Chloride Activation
- Wotal, A. C., & Weix, D. J. (2012). "Synthesis of Functionalized Dialkyl Ketones from Carboxylic Acid Derivatives and Alkyl Halides." Organic Letters.
-
Regioselectivity in Pyrazole Alkylation/Arylation
- Fustero, S., et al. (2010). "Regioselective Synthesis of Pyrazoles." Chemical Reviews.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-chloroethyl)-5-methyl-1H-pyrazole
Welcome to the technical support center for the synthesis of 3-(2-chloroethyl)-5-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, we will address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic protocols and improve your yields.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 3-(2-chloroethyl)-5-methyl-1H-pyrazole, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Product Yield
Symptom: After the reaction and workup, you observe a significantly lower yield than expected, or no desired product at all.
Potential Causes & Solutions:
-
Incomplete Reaction: The primary cause of low yield is often an incomplete reaction. The cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound is a common route to pyrazole synthesis.[1][2][3] The reaction of hydrazine with α,β-unsaturated ketones can also be employed.[4]
-
Solution 1: Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Depending on the specific protocol, this could range from a few hours to overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present, consider extending the reaction time. Increasing the reaction temperature might also be necessary, but be cautious as this can sometimes lead to the formation of side products.
-
Solution 2: Catalyst Activity: Many pyrazole syntheses are acid-catalyzed.[1] Ensure your acid catalyst is fresh and active. If using a solid-supported catalyst, ensure it has not been deactivated.
-
Solution 3: Reagent Quality: The purity of your starting materials is crucial. Impurities in the hydrazine or the 1,3-dicarbonyl compound can interfere with the reaction. Use freshly distilled or purified reagents whenever possible. For instance, a common synthesis of a pyrazole core involves the reaction of acetylacetone with hydrazine sulfate in an aqueous alkali solution.[5]
-
-
Suboptimal pH: The pH of the reaction medium can significantly influence the rate and outcome of the cyclization.
-
Solution: If the reaction is acid-catalyzed, ensure the pH is in the optimal range. For reactions involving hydrazine salts, a basic workup is often necessary to liberate the free hydrazine for the reaction.
-
-
Improper Work-up Procedure: The desired product may be lost during the extraction or purification steps.
-
Solution: 3-(2-chloroethyl)-5-methyl-1H-pyrazole is an organic compound and should be extracted with a suitable organic solvent like diethyl ether or ethyl acetate.[6] Ensure the pH of the aqueous layer is adjusted to maximize the partitioning of your product into the organic phase. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.
-
Issue 2: Formation of Side Products
Symptom: TLC or NMR analysis of your crude product shows the presence of significant impurities alongside the desired product.
Potential Causes & Solutions:
-
Regioisomer Formation: When using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, the formation of two different regioisomers is possible.[3]
-
N-Alkylation of the Pyrazole Ring: The pyrazole ring has two nitrogen atoms, both of which can potentially be alkylated.[1][4]
-
Polymerization or Decomposition: The starting materials or the product might be unstable under the reaction conditions, leading to the formation of polymeric materials or decomposition products.
-
Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[6] Also, avoid excessively high temperatures.
-
Issue 3: Difficulty in Product Purification
Symptom: You are unable to obtain a pure sample of 3-(2-chloroethyl)-5-methyl-1H-pyrazole after standard purification techniques like recrystallization or column chromatography.
Potential Causes & Solutions:
-
Co-eluting Impurities: Some side products may have similar polarities to the desired product, making separation by column chromatography challenging.
-
Solution 1: Optimize Chromatography Conditions: Experiment with different solvent systems (eluent) for column chromatography. A gradient elution might be necessary to achieve good separation.
-
Solution 2: Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a very effective purification method.[5] Test different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble.
-
Solution 3: Chemical Purification: In some cases, impurities can be removed by chemical means. For example, acidic or basic impurities can be removed by washing the organic solution with a dilute base or acid, respectively. A patent for a similar pyrazole derivative describes a purification method involving treatment with an alkaline compound in a polar solvent.[8]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of the pyrazole ring?
The most common method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] The mechanism begins with the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring.
Q2: How can I introduce the 2-chloroethyl group onto the pyrazole ring?
The 2-chloroethyl group is typically introduced via N-alkylation of a pre-formed 3,5-dimethylpyrazole.[4][6] This is an electrophilic substitution reaction where the nitrogen atom of the pyrazole ring acts as a nucleophile.[4] A common method involves reacting 3,5-dimethylpyrazole with 1,2-dichloroethane in the presence of a base (like sodium hydroxide) and a phase transfer catalyst (like tetrabutylammonium chloride).[6]
Q3: What are the key safety precautions I should take during this synthesis?
-
Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Phosphorus oxychloride, if used for chlorination, is highly corrosive and reacts violently with water. Handle it with extreme care in a fume hood.
-
Organic solvents are flammable. Avoid open flames and use a heating mantle or a steam bath for heating.
Q4: Can I use microwave irradiation to speed up the reaction?
Yes, microwave-assisted synthesis has been shown to be effective for the synthesis of pyrazole derivatives, often leading to shorter reaction times and higher yields.[2] However, the reaction conditions need to be carefully optimized for your specific substrates.
III. Optimized Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of 3-(2-chloroethyl)-5-methyl-1H-pyrazole, incorporating best practices for yield optimization.
Step 1: Synthesis of 3,5-dimethylpyrazole
-
In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine sulfate (0.1 mol) in a 10% aqueous solution of sodium hydroxide (200 mL).
-
Cool the solution to 10-15°C in an ice bath.
-
Slowly add acetylacetone (0.1 mol) dropwise to the cooled solution while maintaining the temperature below 20°C.[5]
-
After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain crude 3,5-dimethylpyrazole.
-
Recrystallize the crude product from a suitable solvent like petroleum ether to obtain pure 3,5-dimethylpyrazole.[5]
Step 2: N-Alkylation to form 3-(2-chloroethyl)-5-methyl-1H-pyrazole
-
To a solution of 3,5-dimethylpyrazole (0.05 mol) and tetrabutylammonium chloride (TBAC, 0.005 mol) in 1,2-dichloroethane (DCE, 100 mL), add a 50% aqueous solution of sodium hydroxide (50 mL).[6]
-
Heat the biphasic mixture to 40-50°C and stir vigorously for 4-6 hours, monitoring the reaction by TLC.[6]
-
After the reaction is complete, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient as the eluent to afford pure 3-(2-chloroethyl)-5-methyl-1H-pyrazole.[6]
Table 1: Optimized Reaction Parameters
| Parameter | Step 1: Pyrazole Formation | Step 2: N-Alkylation |
| Key Reagents | Hydrazine sulfate, Acetylacetone, NaOH | 3,5-dimethylpyrazole, 1,2-dichloroethane, NaOH, TBAC |
| Solvent | Water | 1,2-dichloroethane / Water (biphasic) |
| Temperature | 10-20°C | 40-50°C |
| Reaction Time | 2-3 hours | 4-6 hours |
| Catalyst | - | Tetrabutylammonium chloride (Phase Transfer Catalyst) |
| Purification | Recrystallization | Column Chromatography |
IV. Visual Workflow and Troubleshooting Logic
Diagram 1: Synthetic Workflow
Caption: Synthetic workflow for 3-(2-chloroethyl)-5-methyl-1H-pyrazole.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low product yield.
V. References
-
Lin, Y., et al. (1986). Pyrazole derivatives. 5. Synthesis and antineoplastic activity of 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3, 5-tetrazine-8-carboxamide and related compounds. Journal of Medicinal Chemistry, 29(8), 1544-1547. [Link]
-
A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]
-
Moody, C., & Wheelhouse, R. (2014). The Medicinal Chemistry of Imidazotetrazine Prodrugs. Pharmaceuticals, 7(7), 797-838. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
-
Bhasin, K. K., et al. (2017). SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. Indian Journal of Heterocyclic Chemistry, 27(1), 1-7. [Link]
-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]
-
CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. (2000). ARKIVOC. [Link]
-
Wiley, R. H., & Wiley, P. (1951). 3,5-dimethylpyrazole. Organic Syntheses, 31, 43. [Link]
-
Purification method of 3-bromo-1- (3-chloropyridine-2-yl) -1H-pyrazole-5-ethyl formate. (2021). Google Patents.
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Belaidi, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Organic Synthesis, 15(6), 786-805. [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). ResearchGate. [Link]
-
Mani, N. S. (2006). A GENERAL SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES. Organic Syntheses, 83, 165. [Link]
-
Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.). ResearchGate. [Link]
-
Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. (n.d.). Arkivoc. [Link]
-
SYNTHESIS OF 3 BROMO 1 (3 CHLORO 2 PYRIDINYL) 1 H PYRAZOLE 5 CARBOXYLIC ACID. (n.d.). IP.com. [Link]
-
2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). (2013). MDPI. [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. publishatcj.com [publishatcj.com]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. CN114790190B - Purification method of 3-bromo-1- (3-chloropyridine-2-yl) -1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Substituted Pyrazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Substituted Pyrazole Synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges encountered in the lab. Pyrazole derivatives are cornerstones in medicinal chemistry and materials science, but their synthesis is often plagued by predictable yet persistent pitfalls.[1][2] This resource provides direct, experience-based answers to common problems, focusing on the causality behind experimental outcomes to empower you to troubleshoot effectively.
Troubleshooting Guide: Common Synthesis Pitfalls
This section addresses the most frequent and frustrating issues encountered during pyrazole synthesis, particularly via the classical Knorr condensation and related methods.
Section 1: The Primary Challenge - Regioselectivity
The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine is the most common route to N-substituted pyrazoles. However, it can lead to two distinct regioisomers, a problem that can be notoriously difficult to solve.[3][4][5]
Q1: My synthesis with an unsymmetrical 1,3-diketone is producing a nearly 1:1 mixture of regioisomers. Why is this happening and how can I fix it?
A1: This is the quintessential problem in Knorr-type pyrazole synthesis. The formation of two regioisomers occurs because the substituted hydrazine has two nucleophilic nitrogen atoms (N1 and N2), and the dicarbonyl has two electrophilic carbonyl carbons. The initial attack can happen in two different ways, leading to two isomeric products that are often difficult to separate.[4]
The outcome is governed by a delicate balance of electronic and steric factors. If the substituents on your 1,3-diketone have similar electronic properties (e.g., methyl vs. ethyl) and steric bulk, neither carbonyl carbon is significantly more reactive than the other, resulting in a non-selective reaction.[3][4]
Troubleshooting Workflow for Poor Regioselectivity
Caption: A logical workflow for troubleshooting poor regioselectivity.
Q2: How exactly do solvents and other reaction conditions influence which isomer is formed?
A2: The reaction environment is a powerful tool for controlling regioselectivity. Here’s a breakdown of the key factors:
-
Solvent Choice: This is often the most impactful factor. Standard solvents like ethanol may not provide sufficient differentiation in the reaction pathway. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically improve regioselectivity. These solvents can modulate the reactivity of the hydrazine nucleophile and the dicarbonyl electrophile through hydrogen bonding, often favoring the formation of a single isomer.
-
pH/Catalyst: The reaction is typically run under acidic or neutral conditions.[6][7] Acid catalysis protonates a carbonyl group, activating it for attack. In some cases, switching to basic conditions can alter the nucleophilicity of the hydrazine nitrogens, favoring the attack of the more nucleophilic nitrogen and thus influencing the outcome.[3]
-
Temperature: Reaction temperature can be a critical but unpredictable factor. It's an empirical parameter that should be optimized. Lower temperatures might favor the thermodynamically controlled product, while higher temperatures might favor the kinetically controlled one.
| Factor | Mechanism of Action | Typical Application/Example | Reference |
| Electronic Effects | An electron-withdrawing group (e.g., -CF₃) makes the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. | Reaction of 1-(aryl)-4,4,4-trifluorobutane-1,3-dione with a hydrazine favors attack at the carbonyl next to the CF₃ group. | [4] |
| Steric Hindrance | A bulky substituent on the dicarbonyl or hydrazine can physically block the approach of the nucleophile, directing the attack to the less hindered carbonyl. | A bulky t-butyl group on the dicarbonyl will direct the hydrazine to attack the other, less hindered carbonyl. | [3][4] |
| Solvent | Fluorinated alcohols (TFE, HFIP) can selectively solvate intermediates, lowering the activation energy for one reaction pathway over the other. | Switching from EtOH to HFIP can change a 53:47 regioisomeric ratio to >97:3. | |
| Reaction pH | Controls the protonation state of both the dicarbonyl (enol/enolate form) and the hydrazine, altering their reactivity. | Acidic conditions (e.g., HCl, H₂SO₄) are standard for the Knorr synthesis to activate the carbonyl. | [8] |
Q3: My regioisomers are co-eluting on silica gel. What are my options for purification?
A3: This is a common and frustrating scenario. If standard chromatography fails, consider these approaches:
-
Purification via Acid Salt Formation (for basic pyrazoles): This is a highly effective classical technique. Pyrazoles are weakly basic and can form salts with strong acids.[1] The resulting salt often has vastly different solubility and crystalline properties from the freebase and any non-basic impurities.
Experimental Protocol 1: Purification via Acid Addition Salt Crystallization
-
Dissolve the crude mixture of pyrazole isomers in a suitable organic solvent (e.g., isopropanol, ethyl acetate).
-
Add at least one equimolar amount of a strong acid (e.g., hydrochloric acid in isopropanol, or concentrated sulfuric acid) dropwise while stirring.
-
The pyrazole acid salt will often precipitate out of the solution. If not, cooling or adding a non-polar co-solvent (like hexane) may induce crystallization.
-
Isolate the salt by filtration and wash with a cold, non-polar solvent.
-
To recover the purified pyrazole, dissolve the salt in water and neutralize with a base (e.g., NaHCO₃, NaOH) until the solution is basic.
-
Extract the pure pyrazole freebase with an organic solvent (e.g., dichloromethane, ethyl acetate), dry the organic layer, and evaporate the solvent.[9]
-
-
Change the Synthetic Route: If purification is intractable, the most robust solution is to modify the synthesis to prevent the formation of the isomer mixture in the first place. Using a 1,3-dicarbonyl surrogate like a β-enaminone pre-defines the reactivity of the electrophilic centers, forcing the reaction to proceed with high regioselectivity.[3][10]
Frequently Asked Questions (FAQs)
Q4: What are the most reliable alternative synthetic routes to achieve high regioselectivity from the start?
A4: Several excellent methods have been developed to bypass the regioselectivity issues of the classical Knorr synthesis.[11]
-
Use of 1,3-Dicarbonyl Surrogates: As mentioned, β-enaminones are premier starting materials for regioselective pyrazole synthesis.[3][10] The less reactive enamine part of the molecule ensures that the initial nucleophilic attack from the hydrazine occurs selectively at the carbonyl carbon.[12]
-
1,3-Dipolar Cycloadditions: This powerful method involves the reaction of a diazo compound with an alkyne or alkene.[3][11] The regioselectivity is often high and predictable based on the electronics of the dipole and dipolarophile.[13]
-
Multicomponent Reactions (MCRs): These elegant reactions combine three or more starting materials in a single pot to form the pyrazole core. MCRs often exhibit high regioselectivity and are efficient in building molecular complexity.[12][14]
Reaction Pathway Comparison
Caption: Comparison of synthetic routes and their typical regiochemical outcomes.
Q5: How can microwave-assisted synthesis improve my results?
A5: Microwave-assisted organic synthesis (MAOS) is a valuable tool in heterocyclic chemistry. For pyrazole synthesis, it offers several advantages over conventional heating:
-
Drastically Reduced Reaction Times: Reactions that take hours at reflux can often be completed in minutes.[3]
-
Higher Yields: Rapid heating can minimize the formation of degradation byproducts.
-
Improved Selectivity: In some cases, selective dielectric heating can favor the kinetic pathway to one regioisomer over another, providing a practical method for controlling the reaction outcome.[3]
Experimental Protocol 2: General Procedure for Improved Regioselectivity using Fluorinated Alcohols
-
In a round-bottom flask, dissolve the unsymmetrical 1,3-diketone (1.0 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3 mL).
-
Add the substituted hydrazine (e.g., methylhydrazine) (1.1 mmol) to the solution.
-
Equip the flask with a condenser and stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) as required.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the HFIP solvent under reduced pressure.
-
Purify the residue by column chromatography or crystallization to obtain the desired pyrazole regioisomer, which should be the major or exclusive product.[3]
Q6: I'm concerned about using hydrazine. Are there safer or more accessible alternatives?
A6: The synthetic accessibility and toxicity of substituted hydrazines can be a significant challenge.[12] Modern organic chemistry offers clever solutions to circumvent this. One-pot processes have been developed where the hydrazine precursor is generated in situ. For example, arylboronic acids can be coupled with a protected diimide under copper catalysis. Subsequent deprotection and cyclocondensation with the 1,3-dicarbonyl compound in the same pot yields the desired N-aryl pyrazole, avoiding the need to handle the isolated hydrazine.[12]
References
- Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. (n.d.). Benchchem.
- Betcke, I., Götzinger, A. C., Kornet, M. M., & Müller, T. J. J. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). Journal of Organic Chemistry.
- Paal–Knorr synthesis. (n.d.). Wikipedia.
- Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. (n.d.). Benchchem.
- Emamian, S., Shariati, A. M., Salami, M., & Frontera, A. (2025). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry, 47.
- The Paal-Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. (n.d.). ResearchGate.
- Yoon, J.-Y., Lee, S.-g., & Shin, H. (2011, March 1). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657-674.
- Paal-Knorr Synthesis. (n.d.). Alfa Chemistry.
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). PMC.
- Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI.
- Synthesis and Properties of Pyrazoles. (2022, September 9). Encyclopedia MDPI.
- Knorr Pyrazole Synthesis. (2025, February 23). J&K Scientific LLC.
- Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare.
- Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2022, June 30). Encyclopedia.pub.
- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023, July 5). Thieme Chemistry.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research.
- Paal–Knorr synthesis of pyrroles. (2018, October 19). RGM College Of Engineering and Technology.
- Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. (n.d.). PMC.
- Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal.
- ENAMINONES AS BUILDING BLOCKS IN HETEROCYCLIC PREPARATIONS: SYNTHESIS OF NOVEL PYRAZOLES, PYRAZOLO. (2012, July 20). LOCKSS.
- Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021, August 18). MDPI.
- Method for purifying pyrazoles. (n.d.). Google Patents.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019, December 20). PMC - NIH.
- Knorr pyrrole synthesis. (n.d.). Wikipedia.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC.
- Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022, September 12). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 13. Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Stability Management of 3-(2-chloroethyl)-5-methyl-1H-pyrazole
Subject: Preventing Polymerization (Self-Alkylation) of 3-(2-chloroethyl)-5-methyl-1H-pyrazole CAS Reference (Generic Scaffold): 3-(2-chloroethyl)-pyrazoles Urgency: High (Irreversible Degradation Risk)
Executive Summary: The "Yellow Gel" Phenomenon
Researchers working with 3-(2-chloroethyl)-5-methyl-1H-pyrazole (CEMP) often encounter a critical stability issue where the material—initially a white solid or clear oil—spontaneously turns into a viscous yellow gum or insoluble solid upon storage.
This is not oxidation. It is an autocatalytic polymerization driven by the molecule acting as both a nucleophile and an electrophile. This guide details the mechanism of this failure and provides validated protocols to prevent it.
The Mechanism: Why It Polymerizes
To prevent degradation, you must understand the "Death Spiral" of this molecule. CEMP contains two reactive centers:
-
Nucleophile: The pyrazole nitrogen (specifically the -NH- moiety).
-
Electrophile: The 2-chloroethyl tail (an alkylating agent).
In its Free Base form, the nitrogen lone pair of Molecule A attacks the chloroethyl carbon of Molecule B via an
Visualization: The Self-Alkylation Pathway
The following diagram illustrates the intermolecular attack that leads to polymerization.
Caption: Figure 1. Mechanism of intermolecular self-alkylation. The free base form is inherently unstable at room temperature.
Storage & Handling Protocols
The only way to stop this reaction is to remove the nucleophilicity of the pyrazole nitrogen. This is best achieved by protonation.
Comparative Stability Data
| Parameter | Free Base (CEMP) | Hydrochloride Salt (CEMP·HCl) |
| State | Oil or Low-melting solid | Crystalline Solid |
| Nucleophilicity | High (Active) | Null (Deactivated by protonation) |
| Shelf Life (RT) | < 48 Hours | > 12 Months |
| Shelf Life (-20°C) | ~ 2 Weeks | > 24 Months |
| Rec. Storage | DO NOT STORE | Standard |
Protocol A: Conversion to Hydrochloride Salt (Stabilization)
Use this protocol if you synthesized the free base and need to store it.
-
Dissolution: Dissolve the crude free base CEMP in anhydrous Ethanol or Diethyl Ether (approx. 5 mL per gram).
-
Acidification: Cool the solution to 0°C. Slowly add 1.2 equivalents of 4M HCl in Dioxane or ethereal HCl.
-
Note: Avoid aqueous HCl if possible to simplify drying.
-
-
Precipitation: The hydrochloride salt should precipitate immediately as a white solid. If oiling occurs, add excess diethyl ether or hexane to induce crystallization.
-
Filtration: Filter the solid under inert atmosphere (Argon/Nitrogen). The salt is hygroscopic; minimize exposure to moist air.
-
Drying: Dry under high vacuum at room temperature for 4 hours.
Protocol B: Free-Basing for Synthesis (Just-in-Time)
Use this only immediately before the CEMP is needed in a reaction.
-
Suspend: Suspend the CEMP·HCl salt in the reaction solvent (e.g., DCM, THF).
-
Neutralize: Add a non-nucleophilic organic base (e.g., DIPEA, TEA) in situ only when the electrophile/partner for the next step is present.
-
Timing: Do not isolate the free base unless absolutely necessary. Perform the subsequent reaction in the same pot if possible.
Troubleshooting Guide
Issue 1: "My material turned into a yellow gum overnight."
-
Diagnosis: Polymerization has occurred.
-
Remediation:
-
Attempt to dissolve a small sample in Methanol.[1]
-
Run LC-MS. Look for peaks at
(Dimer) and (Trimer). -
Verdict: If oligomers are present (>5%), the material is likely unrecoverable for sensitive applications. Discard and re-synthesize.
-
Issue 2: "Low yields during nucleophilic substitution reactions."
-
Context: You are trying to react CEMP with a nucleophile (e.g., an amine or thiol), but yields are low.
-
Cause: The CEMP is reacting with itself faster than with your target nucleophile.
-
Solution:
-
Dilution: High dilution favors the reaction with the external nucleophile over self-polymerization (intermolecular).
-
Order of Addition: Add the CEMP slowly to a solution of your nucleophile (excess). This ensures the concentration of free CEMP remains low relative to the target nucleophile.
-
Decision Tree: Handling CEMP
Use this logic flow to determine the correct handling procedure for your specific stage of research.
Caption: Figure 2. Decision matrix for handling and storage of CEMP.
Frequently Asked Questions (FAQ)
Q: Can I store the free base in solution (e.g., in DCM) at -20°C? A: Risky. Even at -20°C, high concentrations in non-polar solvents can facilitate slow oligomerization. If you must store it in solution, ensure the solution is dilute (<0.1 M) and acidic (add trace HCl).
Q: I see a new spot on TLC at the baseline. Is this the polymer? A: Likely, yes. The dimer and oligomers are ionic (ammonium salts) and highly polar. They will stick to the baseline in standard organic solvent systems (Hexane/EtOAc). Try running TLC in DCM/MeOH (9:1) with a drop of Ammonia; if the spot streaks or remains at the baseline, it is likely polymerized material.
Q: Does the 1-methyl isomer (1-(2-chloroethyl)-3-methyl-1H-pyrazole) have the same problem? A: No. If the nitrogen at position 1 is already alkylated (e.g., with a methyl group), it has no acidic proton to lose and is significantly less nucleophilic. It cannot undergo the same rapid self-polymerization mechanism described here, although it can still form quaternary ammonium salts over very long periods.
References
-
Cheng, C. C., et al. (1986). "Pyrazole derivatives. 5. Synthesis and antineoplastic activity of 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide and related compounds." Journal of Medicinal Chemistry, 29(8), 1544-1547.[2]
- Context: Discusses the synthesis and stability of chloroethyl-pyrazole analogs and their behavior as alkyl
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.
-
BenchChem Technical Support. (2025). "Optimizing N-Alkylation of Pyrazoles."
- Context: General troubleshooting for pyrazole alkylation, confirming the role of base and temper
Sources
Analytical techniques for monitoring 3-(2-chloroethyl)-5-methyl-1H-pyrazole reaction progress
CAS: 21053-57-6 | Ticket Type: Method Development & Troubleshooting Assigned Specialist: Senior Application Scientist
Executive Summary & Molecule Profile
User Context: You are likely synthesizing this molecule as a scaffold for drug discovery or agrochemical development. It is typically formed via the chlorination of 3-(2-hydroxyethyl)-5-methylpyrazole using thionyl chloride (
The Challenge: Monitoring this reaction is deceptive. The reactant (Alcohol) and product (Chloride) are structurally similar, lacking strong chromophores. Furthermore, the product contains a reactive 2-chloroethyl tail (nitrogen mustard motif) and a nucleophilic pyrazole nitrogen, creating a high risk of self-alkylation (dimerization) or elimination (vinyl formation) if the reaction runs too long or too hot.
| Feature | Specification | Analytical Implication |
| Chromophore | Weak (Pyrazole ring only) | UV Detection is difficult >230 nm. Use 210–220 nm. |
| Basicity | Pyrazole | Severe peak tailing on standard silica C18 columns. |
| Stability | Thermally labile (HCl elimination) | GC-MS requires low inlet temps or derivatization. |
| Reactivity | Alkylating agent | Samples must be quenched immediately to prevent post-sampling reaction. |
Diagnostic Workflow (Decision Tree)
Use this logic flow to select the correct analytical technique for your specific stage of development.
Figure 1: Analytical decision matrix. HPLC-UV is the gold standard for purity due to the thermal instability of the chloroethyl group in GC injectors.
Protocol 1: HPLC-UV Monitoring (The Gold Standard)
This is the most robust method. The primary issue users face is peak tailing caused by the interaction between the basic pyrazole nitrogen and acidic silanols on the column stationary phase.
Method Parameters:
| Parameter | Condition | Rationale |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse XDB or Waters XBridge) | "End-capping" reduces silanol activity, minimizing tailing. |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | TFA acts as an ion-pairing agent, masking the basic nitrogen. |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Matches ionic strength of Phase A to prevent baseline drift. |
| Wavelength | 210 nm (Primary), 254 nm (Secondary) | The molecule has minimal conjugation. 254 nm will miss impurities. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Gradient | 5% B to 90% B over 15 mins | The reactant (alcohol) is polar (early elution); product (chloride) is non-polar (late elution). |
Expected Retention Behavior:
-
Reactant (Alcohol): Elutes early (approx. 2-4 min).
-
Product (Chloride): Elutes later (approx. 8-10 min) due to loss of H-bonding capability.
-
Impurity (Vinyl): Elutes after the product (very non-polar).
Critical Troubleshooting (Tailing):
If
Protocol 2: Reaction Endpoint via TLC
For rapid "at-the-hood" decisions, Thin Layer Chromatography (TLC) is effective if visualized correctly. UV alone is often insufficient.
-
Stationary Phase: Silica Gel 60
.[1] -
Mobile Phase: 5% Methanol in Dichloromethane (DCM).
-
Visualization:
-
UV (254 nm): Faint spots visible.
-
Iodine Chamber (REQUIRED): Pyrazoles bind iodine strongly. The spots will turn dark brown/yellow.
-
Dragendorff’s Reagent: Specific for nitrogen heterocycles (Orange spots).
-
Interpretation:
-
Starting Material (
): Stays near baseline due to -OH polarity. -
Product (
): Moves higher as it becomes lipophilic. -
Dimer Impurity (
): Very polar, often streaks at the baseline.
Protocol 3: NMR Structural Verification
When the reaction is complete, you must confirm the conversion of
Key Diagnostic Signals (
| Nucleus | Moiety | Reactant (-OH) Shift | Product (-Cl) Shift | Diagnostic Change |
| Upfield shift of ~18 ppm. This is the most reliable indicator. | ||||
| Unreliable. Protons alpha to Cl and OH have very similar shifts. | ||||
| Broad singlet (variable) | Absent | Disappearance of exchangeable proton ( |
Troubleshooting & FAQs
Ticket #402: "I see a new impurity peak at RRT 1.2 that grows over time."
-
Diagnosis: This is likely 3-vinyl-5-methylpyrazole .
-
Cause: Over-heating or prolonged reaction time. The chloroethyl group undergoes E2 elimination (loss of HCl) to form the vinyl group.
-
Solution: Quench the reaction immediately once the starting material is <1%. Keep reaction temperature <50°C.
Ticket #405: "My GC-MS shows a peak with Mass [M-36]."
-
Diagnosis: Thermal degradation in the GC inlet.
-
Cause: The molecule is eliminating HCl inside the injector port (
). -
Solution: Lower inlet temperature to
or use HPLC-MS (ESI+). If you must use GC, derivatize the pyrazole NH with BSTFA (Trimethylsilylating agent) to increase thermal stability.
Ticket #408: "The product is oiling out during workup."
-
Diagnosis: Formation of the HCl salt.
-
Cause: Pyrazoles are basic. If you used
, the product is the hydrochloride salt, which is often a hygroscopic oil/gum. -
Solution: Neutralize the aqueous layer with saturated
to liberate the free base. The free base should be a solid or easily extractable oil.
References
-
BenchChem. (2025).[2] Technical Support Center: Large-Scale Synthesis and Purification of 3-Chloro-3H-pyrazole. Retrieved from .
-
SIELC Technologies. (2018). HPLC Method for Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Retrieved from .
-
National Institutes of Health (NIH). PubChem Compound Summary: Pyrazole Derivatives. Retrieved from .
-
Royal Society of Chemistry. (2023). Electrochemical halogenation of pyrazoles. Organic & Biomolecular Chemistry. Retrieved from .
Sources
Validation & Comparative
Comparing the reactivity of 3-(2-chloroethyl)-5-methyl-1H-pyrazole with other alkylating agents
Title: Technical Comparative Guide: Reactivity Profile of 3-(2-chloroethyl)-5-methyl-1H-pyrazole
Executive Summary
This guide provides a technical analysis of 3-(2-chloroethyl)-5-methyl-1H-pyrazole (CEMP) , contrasting its reactivity against standard alkylating agents and nitrogen mustards. Unlike simple alkyl halides (e.g., ethyl chloride) or aggressive nitrogen mustards (e.g., mechlorethamine), CEMP exhibits a dual-reactivity profile governed by the aromaticity of the pyrazole ring.
Key Finding: CEMP functions primarily as a precursor for intramolecular cyclization (forming 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole) under basic conditions. As an intermolecular alkylating agent (e.g., for DNA or protein conjugation), it displays attenuated reactivity compared to aliphatic nitrogen mustards, offering higher selectivity and reduced off-target hydrolysis.
Chemical Profile & Mechanism
Molecule: 3-(2-chloroethyl)-5-methyl-1H-pyrazole CAS: 1378278-83-7 (Generic structure reference) Class: Heterocyclic Alkyl Chloride / Pyrazole Mustard Analog
Mechanistic Divergence
The reactivity of CEMP is defined by the competition between the internal pyrazole nitrogen (N1) and external nucleophiles.
-
Pathway A (Intramolecular): Under basic conditions, the pyrazole NH is deprotonated (
), creating a potent nucleophile that attacks the -carbon, displacing chloride. This is entropically favored. -
Pathway B (Intermolecular): In neutral/acidic conditions, the aromatic nitrogen is less nucleophilic. The chloroethyl group acts as a standard primary alkyl chloride, requiring strong external nucleophiles or high temperatures to react.
Figure 1: Mechanistic divergence showing the kinetic preference for intramolecular cyclization over external alkylation.
Comparative Reactivity Analysis
The following table contrasts CEMP with standard reagents used in medicinal chemistry.
Table 1: Reactivity Comparison of Alkylating Agents
| Reagent | Class | Reactivity Mechanism | Kinetic Profile | Primary Application |
| CEMP | Pyrazole Mustard | Dual: Intra-cyclization or direct | Moderate: Attenuated by aromatic ring stability. | Synthesis of fused heterocycles; DNA minor groove alkylation studies. |
| Mechlorethamine | Nitrogen Mustard | Aziridinium Ion Formation | Explosive: Fast hydrolysis ( | Chemotherapy (non-selective DNA crosslinking). |
| Methyl Iodide | Alkyl Halide | Direct | High: Excellent leaving group (I⁻). | General methylation of amines/phenols. |
| Benzyl Chloride | Ar-Alkyl Halide | High: Activated by benzylic resonance. | Benzylation; protecting group installation. | |
| 1-Chlorobutane | Alkyl Chloride | Direct | Low: Poor leaving group (Cl⁻), no activation. | Standard organic synthesis (requires heat/catalyst). |
Technical Insight: The "Mustard" Misconception
While CEMP structurally resembles a nitrogen mustard, it lacks the aliphatic amine "anchor" required to rapidly form a reactive aziridinium ion. In mechlorethamine, the nitrogen lone pair is
Experimental Protocols
Protocol A: Intramolecular Cyclization (Synthesis of Fused Rings)
Objective: To utilize the self-alkylating nature of CEMP to form 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole.
Reagents:
-
CEMP (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion, 1.2 eq) or
(3.0 eq) -
Solvent: Anhydrous DMF or THF.
Workflow:
-
Preparation: Dissolve CEMP (1.0 mmol) in anhydrous DMF (5 mL) under Argon atmosphere.
-
Activation: Cool to 0°C. Add NaH (1.2 mmol) portion-wise. Note: Gas evolution (
) will occur. -
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Monitoring: TLC (EtOAc/Hexane) will show the disappearance of the lower Rf starting material and appearance of a higher Rf fluorescent spot.
-
-
Quench: Carefully add saturated
solution. -
Isolation: Extract with EtOAc (3x), wash with brine, dry over
. -
Validation:
NMR should show the disappearance of the NH signal and the shift of the protons.
Protocol B: Comparative Kinetics (External Alkylation)
Objective: To measure the alkylation rate of CEMP against a model nucleophile (e.g., 4-(p-nitrobenzyl)pyridine - NBP assay).
Figure 2: NBP Assay workflow for quantifying alkylating power.
Steps:
-
Prepare 5% NBP solution in acetone.
-
Incubate CEMP (0.1 M) and NBP (0.1 M) at 37°C.
-
At set intervals, remove aliquots and add 0.1 M NaOH or Triethylamine.
-
Readout: Alkylation of NBP results in a purple/blue chromophore upon basification. CEMP will show significantly slower kinetics (lower Absorbance/min) compared to Methyl Iodide or Nitrogen Mustards, confirming its attenuated reactivity.
Safety & Handling
-
Toxicity: Although less reactive than nitrogen mustards, CEMP is a potential mutagen . The chloroethyl moiety can alkylate DNA guanine residues.[1][2]
-
Neutralization: Quench all glassware and spills with 10% Sodium Thiosulfate solution (nucleophilic sulfur deactivates the alkyl chloride).
References
-
Synthesis of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives. Semantic Scholar. (2017). Describes the cyclization of 3-(2-chloroethyl)pyrazoles. Link
-
Synthesis and antineoplastic activity of 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide. Journal of Medicinal Chemistry. (1986). Comparative data on chloroethyl-pyrazole reactivity in biological systems. Link
-
Modulation of the reactivity of nitrogen mustards. ResearchGate. (2019). Review of alkylating mechanisms and aziridinium ion kinetics. Link
-
Highly Selective N-Alkylation of Pyrazoles. ResearchGate. (2025). Methodology for controlling pyrazole nitrogen nucleophilicity. Link
Sources
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 3-(2-chloroethyl)-5-methyl-1H-pyrazole
In the landscape of pharmaceutical development and manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the critical task of purity assessment of 3-(2-chloroethyl)-5-methyl-1H-pyrazole. This pyrazole derivative serves as a vital building block in the synthesis of various pharmacologically active compounds.[1][2] The choice of analytical methodology directly impacts the reliability of purity data, which is a critical quality attribute influencing the safety and efficacy of the final drug product.
This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons of the performance of these methods, supported by experimental data and protocols. The narrative emphasizes the rationale behind experimental choices, aligning with the principles of scientific integrity and providing a trustworthy resource for laboratory practice. All methodologies are presented with the aim of being self-validating systems, grounded in authoritative sources and comprehensive references.[3][4][5][6]
The Crucial Role of Purity Analysis
Impurities in pharmaceutical compounds can arise from various sources, including starting materials, byproducts of the synthesis process, and degradation products.[7] Regulatory bodies worldwide, such as the FDA and EMA, have stringent requirements for the identification and quantification of these impurities.[8] Therefore, the development and validation of robust analytical methods are not just a matter of good science but a regulatory necessity. The selection between HPLC and GC-MS for purity analysis depends on the physicochemical properties of the analyte and the potential impurities.[9][10][11]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a powerful separation technique widely used for the analysis of a broad range of compounds, particularly those that are non-volatile or thermally sensitive.[9][10] Its versatility, precision, and robustness make it a preferred method for impurity profiling in the pharmaceutical industry.[7][12]
The Rationale for HPLC in Analyzing 3-(2-chloroethyl)-5-methyl-1H-pyrazole
Given the structure of 3-(2-chloroethyl)-5-methyl-1H-pyrazole, which contains a polar pyrazole ring and a chloroethyl group, HPLC is an excellent candidate for its analysis. The compound is expected to be soluble in common HPLC mobile phases and possess a UV chromophore, allowing for sensitive detection.
Experimental Protocol: A Validated RP-HPLC Method
A Reverse-Phase HPLC (RP-HPLC) method is typically the first choice for the analysis of moderately polar compounds. The following protocol is a representative example, developed and validated in accordance with ICH Q2(R1) guidelines.[3][4][5][6][13]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-31 min (90-10% B), 31-35 min (10% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 3-(2-chloroethyl)-5-methyl-1H-pyrazole reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.[1]
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the 3-(2-chloroethyl)-5-methyl-1H-pyrazole sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.[1]
Method Validation Summary:
The method should be validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.[3][8][12][13][14]
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from blank, placebo, or known impurities at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |
| Accuracy | Recovery of 98.0% to 102.0% for the analyte. |
| Precision (Repeatability) | RSD ≤ 2.0% for six replicate injections. |
| Robustness | No significant change in results with small variations in method parameters. |
Visualization of the HPLC Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazole derivatives. 5. Synthesis and antineoplastic activity of 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3, 5-tetrazine-8-carboxamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. starodub.nl [starodub.nl]
- 6. fda.gov [fda.gov]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC vs GC: Application Differences - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 12. veeprho.com [veeprho.com]
- 13. mdpi.com [mdpi.com]
- 14. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(2-chloroethyl)-5-methyl-1H-pyrazole
This document provides essential, immediate safety and logistical information for the proper disposal of 3-(2-chloroethyl)-5-methyl-1H-pyrazole. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure the safe handling and compliant disposal of this chemical, thereby mitigating risks to personnel and the environment.
Core Principle: Hazard-First Assessment
Proper disposal begins with a thorough understanding of the compound's inherent risks. While a specific Safety Data Sheet (SDS) for 3-(2-chloroethyl)-5-methyl-1H-pyrazole is not publicly available, data from structurally similar halogenated and non-halogenated pyrazole derivatives provide a strong basis for a conservative risk assessment.
The primary hazards associated with this class of compounds include:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation or damage.[1][2][3][4][6]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[3][4][5][6]
The presence of the 2-chloroethyl group is of critical importance. This classifies the compound as a halogenated organic compound . Such compounds are subject to specific environmental regulations due to their potential to form persistent and toxic byproducts if not disposed of correctly.[7][8] Therefore, disposal methods must account for this classification.
| Hazard Classification | Description | Primary Precaution |
| Acute Toxicity (Oral) | Harmful if ingested.[1][2] | Do not eat, drink, or smoke when handling.[1][6] Wash hands thoroughly after use.[1][6] |
| Skin Irritant/Corrosive | Causes skin irritation; some related compounds are toxic on contact.[4][6] | Wear appropriate chemically resistant gloves and protective clothing.[9] |
| Eye Irritant/Damage | Causes serious eye irritation or damage.[1][2][6] | Wear safety goggles or a face shield.[4] |
| Respiratory Irritant | May cause irritation to the respiratory tract.[4][6] | Handle only in a well-ventilated area or a chemical fume hood.[4][6][9] |
| Environmental Hazard | As a halogenated organic, it requires specific disposal to prevent environmental contamination.[7] | Do not allow product to enter drains or waterways.[3][4][9][10] |
Pre-Disposal Protocol: Segregation and Containment
Effective disposal is impossible without meticulous segregation at the point of generation. This prevents dangerous chemical reactions and ensures the waste stream is correctly categorized for final disposal.
Causality of Segregation: Mixing incompatible chemicals can lead to violent reactions, gas generation, or fire. Based on data for similar compounds, 3-(2-chloroethyl)-5-methyl-1H-pyrazole should be considered incompatible with:
Step-by-Step Containment Procedure:
-
Select a Designated Waste Container:
-
Use a container made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).
-
The container must be in good condition, with a secure, leak-proof lid.
-
Ensure the container is dedicated solely to "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste" as appropriate. Do not mix with non-halogenated waste.
-
-
Properly Label the Container:
-
Label the container before adding any waste.
-
The label must clearly state:
-
"Hazardous Waste"
-
"Halogenated Organic Waste"
-
The full chemical name: "3-(2-chloroethyl)-5-methyl-1H-pyrazole" and any other halogenated compounds in the container.
-
Associated Hazards: "Toxic," "Irritant."
-
Accumulation Start Date.
-
Your Name, Laboratory, and Department.
-
-
Step-by-Step Disposal and Decontamination Workflow
This workflow provides a systematic approach from handling the material to its final removal from the laboratory.
Phase 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, don the following PPE. The quality and type must be selected based on the concentration and quantity of the hazardous substance.[1]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4]
-
Hand Protection: Handle with impermeable, chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of as contaminated waste after.[9]
-
Body Protection: A complete lab coat or a chemical-resistant suit is required to prevent skin contact.[9]
-
Respiratory Protection: All handling of solid material or solutions should be performed in a certified chemical fume hood to prevent inhalation.[4][11]
Phase 2: Waste Collection
-
Solid Waste:
-
Liquid Waste (Solutions):
-
Transfer solutions containing the compound into a designated and pre-labeled "Halogenated Organic Liquid Waste" container using a funnel.
-
Do not overfill the container; leave at least 10% headspace for expansion.
-
-
Contaminated Labware and Debris:
-
Items such as gloves, weighing paper, pipette tips, and contaminated glassware must be disposed of as hazardous waste.
-
Rinse contaminated glassware three times with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected and disposed of as "Halogenated Organic Liquid Waste."
-
Heavily contaminated items that cannot be decontaminated should be placed in the "Halogenated Organic Solid Waste" container.
-
Phase 3: Temporary On-Site Storage
-
Keep the waste container tightly closed when not in use.[6][10]
-
Store the container in a well-ventilated, designated satellite accumulation area within the laboratory.
-
Ensure the storage location is away from incompatible materials.[2]
-
Store locked up or in a secure area to prevent unauthorized access.[2][3][6]
Phase 4: Final Disposal
-
Crucial Directive: Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[9][10] Sewer disposal of hazardous pharmaceuticals is strictly prohibited.[12]
-
The only acceptable method of disposal is through a licensed and approved hazardous waste disposal company.[2][6][10][13]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste container. They will ensure the waste is transported and processed in accordance with all local, state, and national regulations.[6][10]
-
The likely final disposal method for halogenated organic compounds is high-temperature incineration at a specialized facility equipped with scrubbers to neutralize acidic gases (like HCl) produced during combustion.
Emergency Procedures: Spill and Exposure
Spill Management
-
Assess and Evacuate: Assess the spill size. If it is large or you are not equipped to handle it, evacuate the area and contact your institution's EHS emergency line.[14]
-
Control Vapors and Ignition Sources: Ensure adequate ventilation and turn off any nearby ignition sources.[3][14]
-
Containment: Wearing full PPE, cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[3][5] Do not use combustible materials like paper towels.
-
Collection: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[9][11]
-
Decontamination: Clean the spill area with soap and water. Collect all cleaning materials and dispose of them as hazardous waste.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[1][2][14] Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove all contaminated clothing.[1][2] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.[1][6]
-
Inhalation: Move the affected person to fresh air immediately.[2][11] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth with water. Seek immediate medical attention and show the medical personnel the Safety Data Sheet or container label.[1][2][3]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper management and disposal of 3-(2-chloroethyl)-5-methyl-1H-pyrazole waste.
Caption: Disposal workflow for 3-(2-chloroethyl)-5-methyl-1H-pyrazole.
References
- Benchchem.
- Generic Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone.
- JP-2378 Safety D
- Aaronchem Safety D
- Fisher Scientific Safety Data Sheet for 3-(Chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole.
- Tokyo Chemical Industry Safety D
- CymitQuimica Safety Data Sheet for 3-Chloro-5-methyl-1H-pyrazole-4-.
- MilliporeSigma Safety D
- UNODC. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- CymitQuimica Safety Data Sheet for 1-(2-Chlorophenyl)-5-methyl-1H-pyrazole.
- KISHIDA CHEMICAL CO., LTD. Safety Data Sheet for Bis(3-methyl-1-phenyl-5-pyrazolone).
- Aaron Chemicals LLC Safety Data Sheet for 5-Cyclopropyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid.
- eCFR.
- Fisher Scientific Company Safety D
- CymitQuimica Safety Data Sheet for 5-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde.
- Nipissing University.
- California Code of Regulations.
- Quarles & Brady LLP. EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule.
Sources
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. View Document - California Code of Regulations [govt.westlaw.com]
- 9. aaronchem.com [aaronchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. aaronchem.com [aaronchem.com]
- 12. EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule: Quarles Law Firm, Attorneys, Lawyers [quarles.com]
- 13. fishersci.com [fishersci.com]
- 14. nipissingu.ca [nipissingu.ca]
Mastering the Protocol: A Guide to Personal Protective Equipment for Handling 3-(2-chloroethyl)-5-methyl-1H-pyrazole
An imperative for modern researchers, this guide provides an essential framework for the safe handling and disposal of 3-(2-chloroethyl)-5-methyl-1H-pyrazole. As a Senior Application Scientist, my objective is to distill complex safety procedures into a clear, actionable protocol that empowers your research while prioritizing your well-being. This document moves beyond a simple checklist, delving into the rationale behind each safety measure to foster a deeply ingrained culture of safety within your laboratory.
Core Directive: Your Personal Protective Equipment (PPE) Ensemble
The selection and proper use of PPE are the cornerstones of safe chemical handling. The following table outlines the minimum required PPE for any procedure involving 3-(2-chloroethyl)-5-methyl-1H-pyrazole.
| Body Area | Required PPE | Justification |
| Eyes & Face | Chemical splash goggles and a full-face shield | The eyes are particularly vulnerable to chemical splashes. Goggles provide a primary seal against splashes, while a face shield offers a secondary barrier for the entire face.[1] |
| Hands | Double-gloving with nitrile gloves | The use of two pairs of gloves provides an additional layer of protection against potential tears or permeation.[1][2] Nitrile is a suitable material for a broad range of chemicals. |
| Body | Chemical-resistant lab coat with long sleeves and elastic or knitted cuffs | A lab coat made of a material tested for its resistance to chemicals will protect your skin and personal clothing from accidental spills and contamination.[3] The cuffs should be tucked into the outer gloves. |
| Respiratory | A properly functioning chemical fume hood | All manipulations of this compound that could generate dust, aerosols, or vapors must be performed within a certified chemical fume hood to prevent inhalation exposure.[4] |
Procedural Integrity: A Step-by-Step Guide to Safe Handling
Adherence to a strict workflow for donning and doffing PPE is as critical as the equipment itself. This systematic approach minimizes the risk of cross-contamination.
Donning PPE: A Deliberate Sequence
Caption: Workflow for the correct sequence of donning PPE.
Doffing PPE: Mitigating Contamination
The removal of PPE must be performed with equal care to prevent contact with any contaminants.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
